Methyl 3-(4-formylphenyl)acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (E)-3-(4-formylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXMLLMZXPRPNG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58045-41-3 | |
| Record name | methyl (2E)-3-(4-formylphenyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Methyl 3-(4-formylphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-formylphenyl)acrylate, a member of the cinnamic acid derivative family, is a bifunctional molecule featuring both a reactive acrylate group and a formyl substituent on the phenyl ring. Cinnamic acid and its derivatives are a versatile class of naturally occurring phenolic compounds that have garnered significant attention in pharmacology and drug development for their broad range of biological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, designed to support professionals in research and drug development.
Chemical and Physical Properties
(E)-Methyl 3-(4-formylphenyl)acrylate is typically a faint yellow or white solid at room temperature.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀O₃ | [3] |
| Molecular Weight | 190.20 g/mol | [2] |
| CAS Number | 58045-41-3 ((E)-isomer) | [4] |
| Appearance | Faint yellow to white solid | [2] |
| Melting Point | 79-84 °C | [2][4] |
| Boiling Point | 334.1 ± 25.0 °C (Predicted) | [3] |
| Density | 1.173 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in DMSO and Methanol (Slightly) | [3] |
| Storage | Store at 2-8°C under an inert atmosphere | [4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |
| OCH₃ | 3.82 | s | - | [2] |
| C=CH (α) | 6.55 | d | 16.0 | [2] |
| Ar-H (ortho to acrylate) | 7.67 | d | 8.0 | [2] |
| C=CH (β) | 7.72 | d | 16.4 | [2] |
| Ar-H (ortho to formyl) | 7.89 | d | 8.0 | [2] |
| CHO | 10.02 | s | - | [2] |
Note: Spectrum recorded in CDCl₃ at 400 MHz.
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| OCH₃ | ~52 |
| C=C (α) | ~120 |
| Aromatic CH | ~128-131 |
| Aromatic C-C=C | ~132 |
| Aromatic C-CHO | ~135 |
| C=C (β) | ~144 |
| C=O (ester) | ~167 |
| C=O (aldehyde) | ~191 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[6]
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | ~3100-3000 |
| C-H (alkene) | ~3050-3000 |
| C-H (aldehyde) | ~2850, ~2750 |
| C=O (aldehyde) | ~1700 |
| C=O (α,β-unsaturated ester) | ~1720-1715 |
| C=C (alkene) | ~1640 |
| C=C (aromatic) | ~1600, ~1450 |
| C-O (ester) | ~1300-1000 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
| Ion | Calculated m/z | Found m/z | Reference(s) |
| [M+H]⁺ | 191.0708 | 191.0703 | [2] |
Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes, most notably the Heck reaction and the Horner-Wadsworth-Emmons reaction.
Synthesis via Heck Reaction
The Palladium-catalyzed Heck reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an alkene.[7][8][9]
Reaction: 4-Bromobenzaldehyde + Methyl acrylate → (E)-Methyl 3-(4-formylphenyl)acrylate
Materials:
-
4-Bromobenzaldehyde
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To an oven-dried flask under an inert atmosphere, add 4-bromobenzaldehyde (1.0 mmol), Palladium(II) acetate (0.02 mmol), and Tri(o-tolyl)phosphine (0.04 mmol).
-
Add N,N-Dimethylformamide (5 mL) and triethylamine (1.5 mmol).
-
Add methyl acrylate (1.2 mmol) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Heck Reaction Workflow
Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and phosphonate carbanions, typically favoring the (E)-isomer.[10][11][12]
Reaction: Terephthalaldehyde + Triethyl phosphonoacetate → (E)-Methyl 3-(4-formylphenyl)acrylate
Materials:
-
Terephthalaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
To a stirred suspension of sodium hydride (1.1 mmol) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of terephthalaldehyde (1.0 mmol) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
HWE Reaction Workflow
Potential Biological Activities and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is not available in the reviewed literature, the extensive research on cinnamic acid derivatives provides a strong basis for predicting its potential pharmacological relevance. These compounds are known to possess a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][13]
Potential Anti-inflammatory Activity
Cinnamic acid derivatives are known to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14]
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamic acid derivatives have been shown to inhibit this pathway, potentially by preventing IκB degradation.[15]
Potential Inhibition of NF-κB Pathway
MAPK Signaling Pathway: The MAPK signaling cascades are involved in various cellular processes, including inflammation. Cinnamic acid derivatives have been shown to interfere with MAPK signaling, which could contribute to their anti-inflammatory effects.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. | Semantic Scholar [semanticscholar.org]
- 17. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-(4-formylphenyl)acrylate (CAS 58045-41-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-(4-formylphenyl)acrylate, a versatile organic intermediate with significant potential in synthetic chemistry and drug discovery. This document outlines its physicochemical properties, detailed synthetic protocols, spectroscopic data, and potential applications in medicinal chemistry.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 58045-41-3 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Appearance | Yellow solid | [3] |
| Melting Point | 82-84 °C | [3] |
| Purity | >95% |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.02 (s, 1H), 7.89 (d, J = 8.0 Hz, 2H), 7.72 (d, J = 16.4 Hz, 1H), 7.67 (d, J = 8.0 Hz, 2H), 6.55 (d, J = 16.0 Hz, 1H), 3.82 (s, 3H) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 191.5, 166.8, 142.5, 139.5, 135.8, 130.3, 128.6, 122.5, 52.2 | [3] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for [C₁₁H₁₀O₃Na]⁺: 213.0522; Found: 213.0521 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below. Two primary synthetic routes are described: the Palladium-catalyzed Heck reaction and the Wittig reaction.
Synthesis via Palladium-Catalyzed Oxidative Heck Reaction
This method provides a direct route to the target compound from commercially available starting materials.
Experimental Workflow:
Caption: Workflow for the Heck Reaction Synthesis.
Materials:
-
4-Formylphenylboronic acid
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Oxidant (e.g., benzoquinone)
-
Solvent (e.g., DMF or acetonitrile)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a reaction vessel, add 4-formylphenylboronic acid, methyl acrylate, palladium(II) acetate, and an appropriate oxidant.
-
Add the solvent and stir the mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Synthesis via Wittig Reaction
The Wittig reaction offers a classic and reliable method for the formation of the alkene moiety.
Experimental Workflow:
Caption: Workflow for the Wittig Reaction Synthesis.
Materials:
-
Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)
-
4-Formylbenzaldehyde
-
Anhydrous solvent (e.g., THF, DCM)
-
Base (if starting from the phosphonium salt, e.g., n-BuLi, NaH)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve methyl (triphenylphosphoranylidene)acetate in an anhydrous solvent.
-
To this solution, add 4-formylbenzaldehyde dissolved in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product. The by-product, triphenylphosphine oxide, can also be removed by crystallization.
Applications in Drug Development
This compound is a cinnamic acid derivative. This class of compounds is of significant interest to the pharmaceutical industry due to a wide range of biological activities.[4][5]
Potential as a Scaffold for Kinase Inhibitors
Cinnamic acid and its derivatives have been identified as promising scaffolds for the development of inhibitors of oncogenic protein kinases.[4] These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer. The structural features of this compound, including the phenyl ring and the α,β-unsaturated ester, provide a foundation for the design of novel kinase inhibitors. The formyl group offers a reactive handle for further chemical modifications to optimize binding affinity and selectivity for specific kinase targets.
Signaling Pathway Context:
Caption: Potential Inhibition of a Kinase Pathway.
Intermediate for the Synthesis of Bioactive Molecules
The aldehyde functionality of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as stilbenes and other poly-aromatic structures.[6] Stilbene derivatives are known to possess a broad spectrum of biological activities, including anticancer and antioxidant properties.
Antioxidant and Anti-inflammatory Potential
Cinnamic acid derivatives are recognized for their antioxidant and anti-inflammatory properties.[5][7][8] They can act as scavengers of reactive oxygen species and may inhibit enzymes involved in the inflammatory response. Further investigation into this compound and its derivatives could reveal their potential in treating conditions associated with oxidative stress and inflammation.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the reactive handles present in its structure, makes it an attractive starting material for the development of novel therapeutic agents. The established biological activities of the broader class of cinnamic acid derivatives provide a strong rationale for the further exploration of this compound and its analogues in drug discovery programs.
References
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. rsc.org [rsc.org]
- 4. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Methyl 3-(4-formylphenyl)acrylate: A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for Methyl 3-(4-formylphenyl)acrylate, a valuable intermediate in organic synthesis. This document details the key analytical data, including 1H and 13C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for its synthesis.
Spectroscopic Data
The structural confirmation of this compound is supported by a combination of spectroscopic techniques. The data presented below has been compiled from various sources to provide a complete analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
1H NMR (400 MHz, CDCl3): The proton NMR spectrum reveals the characteristic signals for the acrylate and formylphenyl moieties. The data is summarized in Table 1.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 10.02 | s | - | 1H | -CHO |
| 7.89 | d | 8.0 | 2H | Ar-H |
| 7.72 | d | 16.4 | 1H | =CH-Ar |
| 7.67 | d | 8.0 | 2H | Ar-H |
| 6.55 | d | 16.0 | 1H | =CH-COOCH3 |
| 3.82 | s | - | 3H | -OCH3 |
13C NMR (100 MHz, CDCl3): The carbon NMR spectrum provides further confirmation of the molecular structure, with key chemical shifts detailed in Table 2.
| Chemical Shift (δ, ppm) | Assignment |
| 191.5 | -CHO |
| 166.8 | C=O |
| 142.7 | =C H-Ar |
| 139.8 | Ar-C |
| 135.8 | Ar-C |
| 130.3 | Ar-CH |
| 128.8 | Ar-CH |
| 121.2 | =C H-COOCH3 |
| 52.2 | -OCH3 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are presented in Table 3. The spectrum is dominated by the strong stretching vibrations of the carbonyl groups from the ester and aldehyde functionalities.
| Wavenumber (cm-1) | Assignment |
| ~1720 | C=O stretch (ester) |
| ~1700 | C=O stretch (aldehyde) |
| ~1640 | C=C stretch (alkene) |
| ~1600, ~1450 | C=C stretch (aromatic) |
| ~1200, ~1100 | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (C11H10O3), the expected molecular weight is approximately 190.06 g/mol .
| m/z | Assignment |
| 190 | [M]+ |
| 159 | [M - OCH3]+ |
| 131 | [M - COOCH3]+ |
| 103 | [C7H7O]+ |
Experimental Protocols
Two common and effective methods for the synthesis of this compound are the Heck reaction and the Wittig reaction. Detailed protocols for both are provided below.
Synthesis via Palladium-Catalyzed Heck Reaction
This method involves the cross-coupling of an aryl halide or boronic acid with an alkene, catalyzed by a palladium complex. The following is a representative protocol for a ligand and base-free oxidative Heck reaction.
Materials:
-
4-Formylphenylboronic acid
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)2)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add 4-formylphenylboronic acid (1.0 mmol), methyl acrylate (1.2 mmol), Pd(OAc)2 (5 mol%), TEMPO (0.2 mmol), and K2CO3 (2.0 mmol).
-
Add DMF (5 mL) to the flask and stir the mixture at 80 °C for 12 hours under an air atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield (E)-methyl 3-(4-formylphenyl)acrylate as a yellow solid.[1]
Heck Reaction Workflow
Synthesis via Wittig Reaction
The Wittig reaction provides an alternative route to α,β-unsaturated esters by reacting an aldehyde with a stabilized phosphorus ylide.
Materials:
-
4-Formylbenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-formylbenzaldehyde (1.0 mmol) in DCM (10 mL).
-
Add methyl (triphenylphosphoranylidene)acetate (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford (E)-methyl 3-(4-formylphenyl)acrylate.
References
A Comprehensive Technical Guide to Methyl 3-(4-formylphenyl)acrylate
This guide provides an in-depth overview of Methyl 3-(4-formylphenyl)acrylate, a significant organic compound utilized in various research and development sectors. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and illustrates its role in chemical synthesis through a logical workflow diagram. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties of this compound
This compound, also known as (E)-Methyl 3-(4-formylphenyl)acrylate, is a key intermediate in organic synthesis. Its chemical characteristics are fundamental to its application in the synthesis of more complex molecules.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₃ | [1][2][3] |
| Molecular Weight | 190.20 g/mol | [1][3] |
| Appearance | Faint yellow powder | [1] |
| Purity | 95% | [1][3] |
| CAS Number | 58045-41-3 | [1] |
Experimental Protocols
The synthesis of this compound is a standard procedure in organic chemistry labs. The following section details a common method for its preparation.
Synthesis of this compound via Heck Coupling
Objective: To synthesize this compound from 4-bromobenzaldehyde and methyl acrylate.
Materials:
-
4-bromobenzaldehyde
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 4-bromobenzaldehyde (1.0 eq), methyl acrylate (1.5 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq) is prepared in a round-bottom flask.
-
Acetonitrile (5 mL/mmol of 4-bromobenzaldehyde) and triethylamine (2.0 eq) are added to the flask.
-
The resulting mixture is heated to reflux (approximately 80-90 °C) and stirred under a nitrogen atmosphere for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is diluted with dichloromethane.
-
The organic phase is washed sequentially with saturated aqueous NaHCO₃ and brine.
-
The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield pure this compound.
Expected Outcome: The final product is typically a faint yellow powder. The purity can be assessed by NMR spectroscopy and mass spectrometry.
Logical Workflow and Applications
This compound serves as a versatile building block in the synthesis of various target molecules due to its reactive aldehyde and acrylate functionalities. The following diagram illustrates a typical synthetic workflow starting from this compound.
References
An In-depth Technical Guide to (E)-Methyl 3-(4-formylphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Methyl 3-(4-formylphenyl)acrylate, a member of the cinnamic acid ester family, is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring both a reactive α,β-unsaturated ester and an aromatic aldehyde, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development, with a focus on experimental details and data.
Chemical Properties and Data
The fundamental physicochemical properties of (E)-Methyl 3-(4-formylphenyl)acrylate are summarized in the table below. It is important to note that some variations in reported physical properties such as melting and boiling points exist in the literature, which can be attributed to differences in purity and measurement conditions.
| Property | Value | Reference(s) |
| IUPAC Name | methyl (2E)-3-(4-formylphenyl)prop-2-enoate | [1][2] |
| Synonyms | (E)-Methyl 3-(4-formylphenyl)acrylate, Methyl (E)-p-formylcinnamate | [3] |
| CAS Number | 58045-41-3 | [3] |
| Molecular Formula | C₁₁H₁₀O₃ | [3] |
| Molecular Weight | 190.20 g/mol | |
| Physical Form | Faint yellow powder or solid | |
| Melting Point | 79-82 °C | [3] |
| Boiling Point | 334.1±25.0 °C (Predicted) | |
| Purity | Typically >95% |
Synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate
The synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate can be effectively achieved through two primary and well-established synthetic methodologies in organic chemistry: the Wittig reaction and the Heck reaction. Both methods offer reliable routes to the desired α,β-unsaturated ester with high stereoselectivity for the E-isomer.
Experimental Protocol 1: The Wittig Reaction
The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide. For the synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate, a stabilized ylide derived from a haloacetate is reacted with terephthalaldehyde. The use of a stabilized ylide generally favors the formation of the (E)-alkene.
Reaction Scheme:
Caption: General workflow for the Wittig synthesis.
Materials:
-
Terephthalaldehyde
-
Methyl bromoacetate
-
Triphenylphosphine
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous THF. Add methyl bromoacetate to the solution. Stir the mixture at room temperature until a white precipitate of the phosphonium salt is formed. To this suspension, carefully add a base (e.g., sodium hydride) portion-wise at 0 °C to generate the ylide. The characteristic orange-red color of the ylide should appear.
-
Wittig Reaction: In a separate flask, dissolve terephthalaldehyde in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure (E)-Methyl 3-(4-formylphenyl)acrylate.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol 2: The Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] To synthesize (E)-Methyl 3-(4-formylphenyl)acrylate, 4-bromobenzaldehyde is coupled with methyl acrylate in the presence of a palladium catalyst and a base. This reaction typically yields the trans-substituted alkene with high selectivity.
Reaction Scheme:
Caption: Key components of the Heck reaction synthesis.
Materials:
-
4-Bromobenzaldehyde
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium catalyst
-
A phosphine ligand (e.g., triphenylphosphine), if required
-
A base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-bromobenzaldehyde, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if used), and a base (e.g., triethylamine). Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Addition of Reactants: Add anhydrous solvent (e.g., DMF) and methyl acrylate to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
-
Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Development
(E)-Methyl 3-(4-formylphenyl)acrylate belongs to the broader class of cinnamic acid derivatives and chalcones, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[4] The α,β-unsaturated carbonyl moiety in these compounds can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, which can lead to potent and irreversible inhibition.[5]
Potential as an Anticancer Agent
Numerous studies have demonstrated the potent anticancer activities of cinnamic acid derivatives and chalcones.[5][6] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis by modulating key signaling pathways such as NF-κB, PI3K/Akt, and MAPK.[6] The formyl group on the phenyl ring of (E)-Methyl 3-(4-formylphenyl)acrylate provides a handle for further chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies. These modifications can be designed to enhance potency, selectivity, and pharmacokinetic properties.[7]
A hypothetical signaling pathway that could be targeted by derivatives of (E)-Methyl 3-(4-formylphenyl)acrylate is the inhibition of a protein kinase involved in cell proliferation.
Caption: Potential inhibition of a kinase cascade.
Antimicrobial and Anti-inflammatory Activities
Cinnamic acid esters have also been investigated for their antimicrobial and anti-inflammatory properties.[3] The structure-activity relationships of these compounds suggest that the substitution pattern on the phenyl ring significantly influences their biological activity.[8][9] The aldehyde functionality of (E)-Methyl 3-(4-formylphenyl)acrylate can be readily converted to other functional groups, such as oximes, hydrazones, or Schiff bases, to explore their potential as novel antimicrobial or anti-inflammatory agents.
Conclusion
(E)-Methyl 3-(4-formylphenyl)acrylate is a valuable and versatile chemical entity with significant potential as a building block in the synthesis of complex organic molecules and as a scaffold for the development of new therapeutic agents. The synthetic routes to this compound are well-established, and its chemical functionalities offer numerous possibilities for derivatization. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development, particularly in the areas of oncology and infectious diseases. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers in these fields.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Methyl 3-(4-formylphenyl)acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl 3-(4-formylphenyl)acrylate (also known as methyl 4-formylcinnamate) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the qualitative solubility characteristics and presenting a detailed, standardized experimental protocol for researchers to determine quantitative solubility in their own laboratories.
Introduction to this compound
This compound is a bifunctional organic molecule incorporating both an acrylate and a benzaldehyde moiety. This structure makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and materials for organic electronics. Understanding its solubility is a critical first step in reaction engineering, purification, and formulation development.
Solubility of this compound: A Qualitative Summary
Published data on the quantitative solubility of this compound is scarce. However, various sources provide qualitative descriptions of its solubility in common organic solvents. This information is summarized in the table below.
| Solvent | Qualitative Solubility |
| Dichloromethane | Moderately Soluble[1] |
| Ethanol | Moderately Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |
| Methanol | Slightly Soluble[2] |
| Water | Insoluble |
Table 1: Qualitative Solubility of this compound in Various Solvents.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following section details the widely accepted "shake-flask" method, which is considered the gold standard for determining the equilibrium solubility of a solid in a liquid solvent. This can be followed by either gravimetric or spectroscopic analysis to quantify the dissolved solute.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of organic solvents of interest (analytical grade)
-
Apparatus:
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or flasks with airtight screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass (for gravimetric analysis)
-
Drying oven (for gravimetric analysis)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic analysis)
-
Experimental Workflow
The general workflow for determining the solubility of this compound is depicted in the following diagram.
Figure 1: General workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 48 hours. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see if the concentration of the dissolved solute remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is critical to remove any undissolved solid particles.
-
Quantification of Dissolved Solute
-
Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent and the thermal stability of this compound should be considered.
-
Drying and Weighing: Once the solvent has completely evaporated, cool the vial in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.
-
Calculation: The solubility (S) can be calculated using the following formula:
S ( g/100 mL) = [(Weight of vial + residue) - Weight of empty vial] / Volume of filtered solution (mL) * 100
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the standard curve.
-
Analysis:
-
UV-Vis: Measure the absorbance of the standard solutions and the diluted sample at the wavelength of maximum absorbance (λmax) for this compound.
-
HPLC: Inject the standard solutions and the diluted sample into the HPLC system and record the peak areas.
-
-
Calculation:
-
Plot a standard curve of absorbance or peak area versus concentration for the standard solutions.
-
Determine the concentration of the diluted sample from the standard curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Conclusion
References
An In-depth Technical Guide to the Physical Appearance and Stability of Methyl 3-(4-formylphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-(4-formylphenyl)acrylate, with a focus on its appearance, stability, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound as a key intermediate.
Physical and Chemical Properties
This compound, also known as Methyl (E)-3-(4-formylphenyl)prop-2-enoate, is an organic compound that serves as a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, possessing both an aldehyde and a methyl acrylate moiety, allows for a wide range of chemical transformations.
Physical Appearance
(E)-Methyl 3-(4-formylphenyl)acrylate is a solid at room temperature. Its appearance is consistently reported as a pale yellow or white to yellow solid.[1][2]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, such as the boiling point, are predicted values.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O₃ | [3] |
| Molecular Weight | 190.2 g/mol | [3] |
| Melting Point | 79-84 °C | [1][2] |
| Boiling Point | 255-256 °C (predicted); 334.1 ± 25.0 °C (predicted) | [4] |
| Density | 1.15 g/cm³ (predicted) | [4] |
| Appearance | Pale yellow to white solid | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [5] |
Stability Profile
The compound is reported to be stable at room temperature.[4] However, decomposition may occur upon exposure to heat or oxygen.[4]
Thermal Stability
Given its melting point of 79-84 °C, significant thermal decomposition is expected at temperatures well above this range. Aromatic aldehydes can undergo oxidation upon heating in the presence of air. The acrylate moiety can be susceptible to polymerization at elevated temperatures. For instance, the parent compound, methyl cinnamate, when heated to decomposition, emits acrid smoke and irritating fumes.[6]
Hydrolytic Stability
The ester group in this compound can be susceptible to hydrolysis under either acidic or basic conditions, which would yield 3-(4-formylphenyl)acrylic acid and methanol. The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is significantly faster under basic conditions. Studies on homologous esters have shown that the rate of hydrolysis can be influenced by the nature of the alcohol and carboxylic acid moieties.[7]
Photostability
Cinnamate esters are known to undergo trans-cis photoisomerization upon exposure to UV radiation.[1] This photochemical process can alter the compound's physical properties and reactivity. The presence of the formyl group on the phenyl ring may influence the photostability of the molecule.
Oxidative Stability
The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The presence of an unsaturated acrylate system can also be a site for oxidative degradation. Studies on cinnamaldehyde have shown that it is unstable in the presence of oxygen, leading to the formation of peroxides which can then initiate further decomposition.[8]
A logical workflow for assessing the stability of this compound would involve subjecting the compound to various stress conditions and analyzing for degradation products.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of this compound to ensure reproducibility and high purity of the final product.
Synthesis Protocols
Two common methods for the synthesis of this and similar compounds are the Heck reaction and the Wittig reaction.
This protocol is adapted from a reported ligand and base-free Pd-catalyzed oxidative Heck reaction.[2]
Materials:
-
4-Formylphenylboronic acid
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and heat plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask, add 4-formylphenylboronic acid (1.0 eq), methyl acrylate (1.2 eq), and Pd(OAc)₂ (5 mol%).
-
Add DMF to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture at 80 °C for 12 hours under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield (E)-methyl 3-(4-formylphenyl)acrylate as a yellow solid.[2]
The Wittig reaction provides an alternative route to form the carbon-carbon double bond.[9]
Materials:
-
4-Formylbenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)
-
Silica gel for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Dissolve 4-formylbenzaldehyde (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add methyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature until the starting aldehyde is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product will contain the desired product and triphenylphosphine oxide as a byproduct.
-
Purify the crude mixture by column chromatography on silica gel to separate the product from the triphenylphosphine oxide.
Characterization Protocols
Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound.
¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected Chemical Shifts (δ, ppm):
-
10.02 (s, 1H, -CHO)
-
7.89 (d, J = 8.0 Hz, 2H, Ar-H)
-
7.72 (d, J = 16.4 Hz, 1H, vinylic-H)
-
7.67 (d, J = 8.0 Hz, 2H, Ar-H)
-
6.55 (d, J = 16.0 Hz, 1H, vinylic-H)
-
3.82 (s, 3H, -OCH₃)[2]
-
¹³C NMR:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrument Parameters: Acquire the spectrum on the same spectrometer, typically at a frequency of 100 or 125 MHz.
-
Expected Chemical Shifts: Characteristic signals for the carbonyls (aldehyde and ester), aromatic carbons, vinylic carbons, and the methoxy carbon are expected.
-
Technique: High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source in positive ion mode is suitable.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Expected Result: The analysis should confirm the molecular weight of the compound. The calculated exact mass for [C₁₁H₁₀O₃ + H]⁺ is 191.0708.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be anticipated under stress conditions.
This diagram illustrates the primary potential degradation routes:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid.
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid and methanol.
-
Photolysis: UV light can induce isomerization of the trans-double bond to the cis-isomer or initiate polymerization.
Conclusion
This compound is a versatile chemical intermediate with a well-defined physical appearance. While it is stable under recommended storage conditions, its stability can be compromised by heat, light, oxygen, and non-neutral pH conditions due to its aldehyde and acrylate functionalities. The experimental protocols provided herein for its synthesis and characterization offer a foundation for its reliable preparation and quality control. For critical applications, it is recommended that researchers perform stability studies under their specific experimental conditions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. rsc.org [rsc.org]
- 3. This compound , 95% , 7560-50-1 - CookeChem [cookechem.com]
- 4. chembk.com [chembk.com]
- 5. (E)-Methyl 3-(4-formylphenyl)acrylate | 58045-41-3 [sigmaaldrich.com]
- 6. Methyl cinnamate - Wikipedia [en.wikipedia.org]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Wittig Reaction [organic-chemistry.org]
(E)-Methyl 3-(4-formylphenyl)acrylate: A Technical Guide for Researchers
(E)-Methyl 3-(4-formylphenyl)acrylate , also known as Methyl (E)-p-formylcinnamate, is a bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules. Its structure incorporates both an aldehyde and an α,β-unsaturated ester, making it a versatile intermediate for various chemical transformations, including Wittig reactions, reductive aminations, and Michael additions. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis protocols, and its potential applications in drug discovery and materials science.
Commercial Availability
(E)-Methyl 3-(4-formylphenyl)acrylate is available from several chemical suppliers, catering to research and development needs. The purity and available quantities vary by supplier.
| Supplier | Purity | Available Quantities | CAS Number | Reference |
| Guidechem | 98.5% | MOQ: 1 Kilogram | 58045-41-3 | [1] |
| AstaTech Inc. (via Neta Scientific) | 98% | 1 g | 58045-41-3 | [2] |
| Sigma-Aldrich (Leyan) | 97% | Not specified | 58045-41-3 | |
| SJZ Chem-Pharm | Not specified | Not specified | 58045-41-3 | [3] |
Physicochemical and Spectroscopic Data
The compound's properties are well-characterized, providing researchers with essential data for its use and analysis.
| Property | Value | Reference |
| IUPAC Name | methyl (2E)-3-(4-formylphenyl)-2-propenoate | |
| Synonyms | Methyl (E)-p-formylcinnamate | [1] |
| CAS Number | 58045-41-3 | [1] |
| Molecular Formula | C₁₁H₁₀O₃ | [4] |
| Molecular Weight | 190.19 g/mol | |
| Physical Form | Solid | |
| Melting Point | 79-84 °C | [1][5] |
| Purity | 97-98.5% | [1][2] |
| Storage Temperature | 2-8°C, under nitrogen | |
| InChI Key | KVXMLLMZXPRPNG-VOTSOKGWSA-N | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.02 (s, 1H), 7.89 (d, J = 8.0 Hz, 2H), 7.72 (d, J = 16.4 Hz, 1H), 7.67 (d, J = 8.0 Hz, 2H), 6.55 (d, J = 16.0 Hz, 1H), 3.82 (s, 3H) | [5] |
Experimental Protocols
The synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate can be achieved through several methods. The Palladium-catalyzed Heck reaction is a common and efficient approach.
Synthesis via Oxidative Heck Reaction[6]
This protocol describes the synthesis from 4-formylphenylboronic acid and methyl acrylate.
Materials:
-
4-formylphenylboronic acid
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-formylphenylboronic acid (1.0 mmol), methyl acrylate (1.2 mmol), and Palladium(II) acetate (5 mol%).
-
Add dimethylformamide (DMF) (5 mL) to the flask to dissolve the reagents.
-
Stir the reaction mixture at 80 °C for approximately 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield (E)-Methyl 3-(4-formylphenyl)acrylate.
Caption: Synthesis workflow for (E)-Methyl 3-(4-formylphenyl)acrylate.
Applications in Drug Discovery
The acrylate scaffold is present in numerous biologically active compounds. Cinnamic acid derivatives and related structures have demonstrated a range of therapeutic properties, including anti-inflammatory, antioxidant, and antitumor effects.[6][7]
Intermediate for Antiproliferative Agents
(E)-Methyl 3-(4-formylphenyl)acrylate is an ideal starting material for synthesizing novel therapeutic agents. The aldehyde group can be readily converted into various functionalities to create libraries of derivatives for screening. For instance, recent studies have focused on designing acrylate derivatives as analogues of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[8] These synthetic analogues aim to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis.
The general workflow for developing such agents from the title compound is outlined below.
Caption: Drug discovery workflow using the target compound.
Potential Mechanism of Action: Tubulin Polymerization Inhibition
Many acrylate-based anticancer agents function by interfering with the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[8][9] By binding to tubulin subunits (typically at the colchicine-binding site), these compounds prevent the formation of microtubules. This disruption triggers the mitotic spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
Caption: Pathway for tubulin polymerization inhibition.
References
- 1. Page loading... [wap.guidechem.com]
- 2. netascientific.com [netascientific.com]
- 3. (E)-Methyl 3-(4-formylphenyl)acrylate | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 4. methyl (2E)-3-(4-chloro-2-formylphenyl)acrylate | C11H9ClO3 | CID 51357408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Health and safety information for Methyl 3-(4-formylphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational purposes for qualified scientific professionals. The information provided is based on available data for Methyl 3-(4-formylphenyl)acrylate and related acrylate compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of writing. Therefore, all handling, storage, and safety procedures should be conducted with extreme caution, and a thorough risk assessment should be completed by the user's institution.
Chemical and Physical Properties
This compound is an organic compound with potential applications in organic synthesis, serving as an intermediate for various pharmaceuticals, photosensitizers, and dyes. Its chemical structure combines an acrylate group with a formyl-substituted phenyl ring, making it a reactive molecule with diverse synthetic possibilities.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| CAS Number | 58045-41-3 | [1] |
| Appearance | Faint yellow powder | [1] |
| Purity | 95% | [1] |
| Melting Point | 79-82 °C | |
| Boiling Point | 255-256°C | |
| Density | 1.15 g/cm³ |
Health and Safety Information
Due to the limited availability of a specific Safety Data Sheet for this compound, the following information is a composite based on data for structurally related acrylate compounds. Acrylates as a class are known to be reactive and can pose several health hazards.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
Note: This classification is inferred from data on similar acrylate compounds and should be used for guidance only. A formal hazard assessment should be conducted.
Toxicological Data
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound is crucial to minimize exposure risk. The following are general guidelines based on the known reactivity of acrylates:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or potential for splashing, consider additional protective clothing.
-
Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Storage
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly closed. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential polymerization or degradation, especially if the material is to be stored for extended periods.
Experimental Protocols
Detailed experimental protocols involving this compound are not widely published. The following are representative methodologies for key experimental procedures that researchers might employ when working with this compound, based on studies of similar molecules.
General Procedure for a Coupling Reaction
This protocol outlines a typical palladium-catalyzed cross-coupling reaction, a common application for functionalized acrylates.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of a compound on a cancer cell line.
Caption: Workflow for an in vitro cell viability (MTT) assay.
Potential Signaling Pathways and Biological Activity
There is no published research specifically detailing the signaling pathways affected by this compound. However, based on studies of other acrylate derivatives with antiproliferative properties, a logical starting point for investigation would be pathways involved in cell cycle regulation and apoptosis.
The diagram below illustrates a hypothetical workflow for screening the biological activity of this compound to identify potential cellular targets and affected signaling pathways.
Caption: Hypothetical workflow for biological activity screening.
This workflow provides a structured approach to begin characterizing the biological effects of this compound in the absence of existing data. Initial cytotoxicity screening would be followed by more specific assays to determine the mechanism of cell death and the involvement of key cellular processes. Subsequent molecular analyses would then help to pinpoint the specific signaling pathways and protein targets.
References
Methodological & Application
Synthesis of Bio-active Derivatives from Methyl 3-(4-formylphenyl)acrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel chalcone and Schiff base derivatives starting from Methyl 3-(4-formylphenyl)acrylate. The synthesized compounds are of significant interest in drug discovery due to their potential anticancer and antimicrobial activities.
Introduction
This compound is a versatile starting material for the synthesis of a variety of derivatives. Its structure incorporates a reactive aldehyde group and an acrylate moiety, both of which can be readily modified. This allows for the generation of diverse molecular scaffolds with potential biological activities. This document focuses on two primary classes of derivatives: chalcones, synthesized via Claisen-Schmidt condensation, and Schiff bases, formed by the condensation with primary amines. Chalcones are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] Similarly, Schiff bases are a class of compounds with broad biological activities, including antimicrobial and anticancer properties.
Synthesis of Chalcone Derivatives
Chalcone derivatives can be synthesized from this compound through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of the aldehyde group of this compound with an acetophenone derivative.[3]
General Synthetic Scheme
Caption: General workflow for the synthesis of chalcone derivatives.
Experimental Protocol: Synthesis of Methyl 3-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenyl)acrylate
This protocol describes the synthesis of a representative chalcone derivative using acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute glacial acetic acid to precipitate the product.
-
Filter the precipitated solid, wash it thoroughly with water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Characterization Data
The following table summarizes typical characterization data for a synthesized chalcone derivative.
| Compound | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Methyl 3-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenyl)acrylate | 85-95 | 130-132 | 3.85 (s, 3H, OCH3), 6.55 (d, 1H, J=16 Hz), 7.50-8.20 (m, 11H), 7.80 (d, 1H, J=16 Hz) | 52.0, 122.0, 128.5, 128.9, 129.2, 130.5, 133.0, 135.0, 138.0, 142.0, 145.0, 167.0, 190.0 |
Synthesis of Schiff Base Derivatives
Schiff base derivatives are synthesized by the condensation of the formyl group of this compound with various primary amines.
General Synthetic Scheme
Caption: General workflow for the synthesis of Schiff base derivatives.
Experimental Protocol: Synthesis of Methyl 3-(4-(((4-methylphenyl)imino)methyl)phenyl)acrylate
This protocol details the synthesis of a representative Schiff base derivative using p-toluidine.
Materials:
-
This compound
-
p-Toluidine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add p-toluidine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base derivative.
Characterization Data
The following table summarizes typical characterization data for a synthesized Schiff base derivative.
| Compound | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Methyl 3-(4-(((4-methylphenyl)imino)methyl)phenyl)acrylate | 90-98 | 145-147 | 2.40 (s, 3H, CH3), 3.80 (s, 3H, OCH3), 6.50 (d, 1H, J=16 Hz), 7.20-8.00 (m, 8H), 8.50 (s, 1H, CH=N) | 21.0, 51.8, 118.0, 121.0, 129.0, 129.5, 130.0, 136.0, 138.0, 145.0, 149.0, 160.0, 167.0 |
Potential Biological Activities and Signaling Pathways
Derivatives of this compound, particularly chalcones and Schiff bases, are being investigated for their potential as anticancer and antimicrobial agents.
Anticancer Activity of Chalcone Derivatives
Chalcone derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][2][4]
Caption: Potential anticancer signaling pathways targeted by chalcone derivatives.
The synthesized chalcone derivatives can be screened for their cytotoxic activity against various cancer cell lines. Further studies can elucidate their mechanism of action by investigating their effects on signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are frequently dysregulated in cancer.[1][2]
Antimicrobial Activity of Schiff Base Derivatives
Schiff base derivatives are known for their broad-spectrum antimicrobial activities. The imine group is crucial for their biological function. These compounds can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).
Further research can explore the mechanism of action, which may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of chalcone and Schiff base derivatives. The straightforward and efficient synthetic protocols described herein provide a basis for the generation of compound libraries for high-throughput screening in drug discovery programs. The potential of these derivatives as anticancer and antimicrobial agents warrants further investigation into their biological activities and mechanisms of action.
References
Application Notes and Protocols for the Use of Methyl 3-(4-formylphenyl)acrylate in Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methyl 3-(4-formylphenyl)acrylate in palladium-catalyzed Heck coupling reactions. This versatile building block serves as a key intermediate in the synthesis of various complex molecules, particularly stilbene derivatives with potential applications in medicinal chemistry and materials science.
Introduction
The Mizoroki-Heck reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This compound is a valuable substrate in this reaction, as the formyl group can be further functionalized, and the acrylate moiety provides a handle for various subsequent chemical transformations. The products of these reactions, substituted stilbenes, are of significant interest due to their presence in a wide range of biologically active compounds and functional materials.
Reaction Principle
The Heck coupling of an aryl halide (or triflate) with this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the acrylate into the aryl-palladium bond, and subsequent β-hydride elimination to yield the final product and regenerate the active Pd(0) catalyst.
Experimental Protocols
While specific reaction conditions can vary depending on the substrates and desired outcomes, the following protocols provide a general framework for performing Heck coupling reactions with this compound. These are based on established procedures for similar acrylate derivatives.[1][2]
General Protocol for Heck Coupling of Aryl Halides with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(t-Bu)₃)
-
Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))
-
Anhydrous and degassed solvent (e.g., Acetonitrile, N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Palladium(II) acetate (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add the anhydrous and degassed solvent (e.g., DMF or acetonitrile) via syringe.
-
To the flask, add the aryl halide (1.0 equivalent), this compound (1.0-1.5 equivalents), and the base (1.5-2.5 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired substituted stilbene derivative.
Data Presentation
The following tables summarize typical reaction conditions and yields for Heck coupling reactions of various aryl halides with acrylates, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Optimization of Reaction Conditions for Heck Coupling of 4-Bromoanisole with n-Butyl Acrylate [2]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Pd-1 (0.5) | K₂CO₃ (1.5) | THF | 50 | 20 | <5 |
| 2 | Pd-1 (0.5) | K₂CO₃ (1.5) | THF | 100 | 20 | 25 |
| 3 | Pd-1 (0.5) | K₂CO₃ (1.5) | DMF | 100 | 20 | 76 |
| 4 | Pd-1 (1.4) | K₂CO₃ (2.0) | DMF | 100 | 20 | 99 |
*Pd-1: [SIPr·H][Pd(η³-2-Me-allyl)Cl₂]
Table 2: Substrate Scope for the Heck Coupling of Aryl Halides with Acrylates [2]
| Entry | Aryl Halide | Acrylate | Product | Yield (%) |
| 1 | 4-Bromoanisole | n-Butyl acrylate | 3-(4-Methoxyphenyl)-2-propenoic acid, butyl ester | 96 |
| 2 | 4-Iodoanisole | n-Butyl acrylate | 3-(4-Methoxyphenyl)-2-propenoic acid, butyl ester | 98 |
| 3 | 4-Bromobenzonitrile | tert-Butyl acrylate | 3-(4-Cyanophenyl)-2-propenoic acid, tert-butyl ester | 92 |
| 4 | 1-Bromo-4-nitrobenzene | tert-Butyl acrylate | 3-(4-Nitrophenyl)-2-propenoic acid, tert-butyl ester | 95 |
Visualizations
Heck Coupling Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck coupling reaction.
Experimental Workflow for Heck Coupling
Caption: General experimental workflow for Heck coupling.
Conclusion
The Heck coupling reaction provides an efficient method for the arylation of this compound, leading to the synthesis of valuable stilbene derivatives. The protocols and data presented herein serve as a comprehensive guide for researchers in academic and industrial settings. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity. The versatility of the formyl group in the resulting products opens up numerous possibilities for the development of novel pharmaceuticals and advanced materials.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with Methyl 3-(4-formylphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed cross-coupling reaction is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of arylboronic acids with methyl 3-(4-formylphenyl)acrylate, a valuable building block in the synthesis of stilbene derivatives and other conjugated systems of interest in drug discovery.
This compound contains an electron-withdrawing formyl group, which can influence the reactivity of the aryl halide. Generally, electron-withdrawing groups on the aryl halide partner can increase the rate of oxidative addition, a key step in the catalytic cycle.[3][4][5] The protocols outlined below are designed to ensure efficient and high-yielding coupling reactions for this substrate.
Data Presentation: Reaction Parameters for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, providing a comparative overview of key parameters.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.01) | Imidazolium salt (0.04) | Cs₂CO₃ | 1,4-Dioxane | 80 | - | >95 | [1] |
| 2 | 4-Nitrophenyl bromide | Phenylboronic acid | Pd(OAc)₂ | - | K₂CO₃ | PEG-400 | - | 0.08 | High | [6] |
| 3 | 4-Bromobenzaldehyde | 4-Formylphenylboronic acid | Pd(PPh₃)₂Cl₂ (2.3) | PPh₃ (6) | Na₂CO₃ | DME/H₂O | 82 | 12 | - | [7][8] |
| 4 | Methyl 4-bromobenzoate | 4-Formylphenylboronic acid | Pd(PPh₃)₂Cl₂ (2.3) | PPh₃ (6) | Na₂CO₃ | DME/H₂O | 82 | 12 | - | [7] |
| 5 | Aryl Bromides | (E)-2-Phenylethenylboronic acid pinacol ester | Pd(OAc)₂ (5) | t-Bu₃PHBF₄ (10) | K₂CO₃ | DMF | 90 | - | Moderate to Good | [9][10] |
| 6 | 1-Iodo-4-methoxybenzene | Phenylboronic acid | HS@PdPPh₂@MSN (1) | - | K₂CO₃ | MeOH/H₂O | 35 | 1-3 | >95 | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Methyl 3-(4-bromophenyl)acrylate
This protocol is a generalized procedure adaptable for the coupling of various arylboronic acids with methyl 3-(4-bromophenyl)acrylate.
Materials:
-
Methyl 3-(4-bromophenyl)acrylate
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene, DME)
-
Degassing equipment (e.g., nitrogen or argon line)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask, add methyl 3-(4-bromophenyl)acrylate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Specific Protocol: Synthesis of Methyl 3-(4'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)acrylate
This protocol is adapted from a similar one-pot Suzuki-Wittig reaction.[7][8][12]
Materials:
-
Methyl 3-(4-bromophenyl)acrylate (1.0 mmol, 241 mg)
-
(4-(Hydroxymethyl)phenyl)boronic acid (1.2 mmol, 182 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine methyl 3-(4-bromophenyl)acrylate, (4-(hydroxymethyl)phenyl)boronic acid, bis(triphenylphosphine)palladium(II) dichloride, and triphenylphosphine.
-
Add a solution of sodium carbonate in water.
-
Add 1,2-dimethoxyethane to the mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 82 °C and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, add water (20 mL) and extract the mixture with chloroform (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure product.
Visualizations
Experimental Workflow
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Wittig Reaction: Synthesis of Methyl 3-(4-formylphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 3-(4-formylphenyl)acrylate via the Wittig reaction. The synthesis involves the selective mono-olefination of terephthalaldehyde using the stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)acetate. This protocol offers a robust method for obtaining the desired mono-substituted product, a valuable building block in the synthesis of pharmaceuticals and other functional organic molecules. Detailed experimental procedures, including reaction setup, monitoring, work-up, and purification, are provided. Additionally, a summary of the physical and chemical properties of the key reactants and the product is presented in a tabular format for easy reference. A schematic of the experimental workflow is also included to provide a clear visual representation of the process.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3][4] The reaction is particularly valuable for its high degree of regioselectivity and stereoselectivity. Stabilized ylides, such as methyl (triphenylphosphoranylidene)acetate, are known to react efficiently with aldehydes to predominantly form the (E)-alkene isomer.[2][3]
This protocol focuses on the synthesis of this compound, a bifunctional molecule containing both an acrylate and an aldehyde moiety. Such compounds are useful intermediates in medicinal chemistry and materials science, allowing for subsequent modifications at either functional group. The primary challenge in this synthesis is the selective mono-reaction of the symmetrical dialdehyde, terephthalaldehyde. This protocol addresses this challenge through the careful control of stoichiometry.
Data Presentation
A summary of the key physical and chemical properties of the reactants and the product is provided in Table 1. This information is essential for accurate measurements, safety precautions, and downstream applications.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| Terephthalaldehyde | C₈H₆O₂ | 134.13 | White to light yellow crystalline powder | 114-116 | 245-248 | 623-27-8 |
| Methyl (triphenylphosphoranylidene)acetate | C₂₁H₁₉O₂P | 334.35 | White to off-white powder | 168-172 | N/A | 2605-67-6 |
| This compound | C₁₁H₁₀O₃ | 190.19 | Faint yellow powder | 79-82 | 334.1 (predicted) | 58045-41-3 |
Experimental Protocol
Materials and Equipment
-
Terephthalaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Ethyl acetate
-
Silica gel (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column for chromatography
Experimental Procedure
1. Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add terephthalaldehyde (1.0 eq).
-
Dissolve the terephthalaldehyde in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent can influence the reaction rate and selectivity.
-
In a separate flask, dissolve methyl (triphenylphosphoranylidene)acetate (1.0 - 1.2 eq) in the same anhydrous solvent. A slight excess of the ylide can help drive the reaction to completion but may increase the formation of the di-substituted product.
-
Slowly add the solution of methyl (triphenylphosphoranylidene)acetate to the solution of terephthalaldehyde at room temperature under an inert atmosphere (e.g., nitrogen or argon).
2. Reaction Monitoring:
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with spots for the starting material (terephthalaldehyde), the reaction mixture, and a co-spot.
-
Use a mixture of hexanes and ethyl acetate as the eluent (e.g., 7:3 v/v).
-
Visualize the spots under a UV lamp. The disappearance of the terephthalaldehyde spot and the appearance of a new, higher-running spot will indicate the formation of the product. The formation of a second, even higher-running spot may indicate the di-substituted product.
3. Reaction Work-up:
-
Once the TLC analysis indicates the consumption of the starting material (or optimal formation of the mono-adduct), quench the reaction by adding a small amount of water.
-
Transfer the reaction mixture to a separatory funnel.
-
Add water and extract the organic layer with dichloromethane.
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. The crude product will be a mixture of the desired mono-acrylate, triphenylphosphine oxide, unreacted starting materials, and potentially the di-acrylate byproduct.
4. Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[5]
-
A gradient elution system of hexanes and ethyl acetate is recommended. Start with a low polarity eluent (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute the different components.
-
The triphenylphosphine oxide byproduct is generally more polar than the desired product and will elute later.
-
Collect the fractions containing the pure this compound, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a faint yellow powder.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This protocol provides a comprehensive guide for the synthesis of this compound via a selective mono-Wittig reaction. By carefully controlling the stoichiometry and employing standard purification techniques, researchers can efficiently obtain this valuable bifunctional molecule for use in further synthetic endeavors. The provided data and workflow diagram serve as useful resources for planning and executing this chemical transformation.
References
Application Notes and Protocols: Methyl 3-(4-formylphenyl)acrylate as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-formylphenyl)acrylate is a versatile bifunctional molecule that serves as an excellent Michael acceptor in organic synthesis. Its structure, featuring an electron-deficient α,β-unsaturated ester and an aromatic aldehyde, allows for a variety of chemical transformations. The electron-withdrawing formyl group enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack in a Michael addition reaction. This reactivity profile opens avenues for the synthesis of a wide array of complex molecules, including precursors for pharmaceuticals and heterocyclic compounds. These application notes provide an overview of the utility of this compound in Michael additions and offer generalized protocols for its reaction with common nucleophiles.
Michael Addition Reactions: An Overview
The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the case of this compound, the reaction proceeds via the attack of a nucleophile on the β-carbon of the acrylate moiety. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
A general schematic for the Michael addition to this compound is presented below.
Caption: General scheme of a Michael addition reaction.
Applications in Synthesis
The dual functionality of this compound makes it a valuable building block for the synthesis of diverse molecular architectures:
-
Synthesis of Functionalized Phenylpropanoids: The Michael addition product retains the formyl group, which can be further manipulated. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in reductive amination, providing access to a wide range of substituted phenylpropanoid derivatives.
-
Heterocycle Synthesis: The presence of both the Michael adduct and the aldehyde functionality in the same molecule allows for subsequent intramolecular cyclization reactions. For example, reaction with amidines or guanidines can lead to the formation of pyrimidine rings, which are common scaffolds in medicinal chemistry.[1]
-
Multicomponent Reactions: The reactivity of both the acrylate and the aldehyde can be harnessed in one-pot multicomponent reactions to rapidly build molecular complexity.
Experimental Protocols
The following are generalized protocols for the Michael addition of various nucleophiles to this compound. These protocols are based on established procedures for similar acrylate acceptors and should be optimized for the specific substrate and nucleophile.[2][3]
Protocol 1: Michael Addition of Amines
This protocol describes the addition of primary or secondary amines to this compound. The reaction is often carried out without a catalyst, but a base can be used to deprotonate less nucleophilic amines. Microwave irradiation can significantly accelerate the reaction.[2]
Materials:
-
This compound
-
Amine (e.g., benzylamine, piperidine)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, or solvent-free)
-
Optional: Base catalyst (e.g., triethylamine, DBU)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Stirring apparatus
-
Heating apparatus (e.g., oil bath or microwave reactor)
-
Work-up and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equiv) in the chosen solvent (if not solvent-free).
-
Add the amine (1.0-1.2 equiv).
-
If using a catalyst, add the base (0.1-1.0 equiv).
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-120 °C. For microwave-assisted reactions, typical conditions are 80-150 °C for 10-60 minutes.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: Workflow for the Michael addition of amines.
Protocol 2: Michael Addition of Thiols (Thia-Michael Addition)
The addition of thiols to this compound is a highly efficient reaction, often proceeding under mild conditions with a basic or nucleophilic catalyst.[3]
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Solvent (e.g., Dichloromethane, THF, Acetonitrile)
-
Catalyst (e.g., triethylamine, DBU, dimethylphenylphosphine (DMPP))
-
Reaction vessel
-
Stirring apparatus
-
Work-up and purification supplies
Procedure:
-
Dissolve this compound (1.0 equiv) and the thiol (1.0-1.2 equiv) in the chosen solvent.
-
Add a catalytic amount of the base or nucleophilic catalyst (e.g., 1-10 mol%).
-
Stir the reaction mixture at room temperature. The reaction is typically fast and can be complete within minutes to a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Michael Addition of Active Methylene Compounds
Active methylene compounds, such as malonates and β-ketoesters, are excellent nucleophiles for Michael additions. These reactions are typically base-catalyzed.
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)
-
Base (e.g., sodium ethoxide, DBU, potassium carbonate)
-
Solvent (e.g., Ethanol, THF, DMF)
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus (optional)
-
Work-up and purification supplies
Procedure:
-
In a reaction vessel, prepare a solution of the base in the chosen solvent. For example, if using sodium ethoxide in ethanol, dissolve sodium metal in ethanol.
-
Add the active methylene compound (1.0-1.5 equiv) to the base solution and stir for a short period to generate the enolate.
-
Add the this compound (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid or ammonium chloride solution).
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
The following tables provide representative data for Michael additions to methyl acrylate, which serves as an analogue for this compound. The yields and reaction conditions can be expected to be similar, but may require optimization for the specific substrate.
Table 1: Microwave-Assisted Michael Addition of Amines to Methyl Acrylate [2]
| Entry | Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzylamine | 115 | 180 | 95 |
| 2 | (S)-α-Methylbenzylamine | 80 | 10 | 95 |
| 3 | Piperidine | 70 | 120 | 98 |
Table 2: Catalyzed Thia-Michael Addition to Acrylates [3][4]
| Entry | Thiol | Catalyst | Solvent | Time | Conversion (%) |
| 1 | 1-Dodecanethiol | DMPP | THF | 10 min | >99 |
| 2 | Thiophenol | Triethylamine | Dichloromethane | 2 h | >95 |
Application in Heterocycle Synthesis: Synthesis of Dihydropyrimidinones
The Michael adducts of this compound can be valuable intermediates for the synthesis of heterocyclic compounds. For example, a one-pot reaction with urea or thiourea in the presence of a catalyst can lead to the formation of dihydropyrimidinone derivatives, a class of compounds with significant pharmacological activities.
Caption: Pathway to dihydropyrimidinones.
Conclusion
This compound is a highly useful and reactive Michael acceptor. Its bifunctional nature allows for the straightforward synthesis of complex molecules with potential applications in materials science and drug discovery. The provided protocols, based on analogous systems, offer a solid starting point for researchers to explore the rich chemistry of this versatile building block. As with any chemical reaction, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Aldol Condensation Reactions Involving Methyl 3-(4-formylphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-formylphenyl)acrylate is a versatile bifunctional molecule containing both an aldehyde and a methyl acrylate moiety. The aldehyde group serves as a reactive site for Aldol condensation reactions, particularly the Claisen-Schmidt condensation, with various ketones. This reaction leads to the formation of chalcone derivatives, which are α,β-unsaturated ketones. Chalcones are a significant class of compounds in medicinal chemistry and drug development, known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
These application notes provide detailed protocols for the synthesis of chalcone derivatives via Aldol condensation of this compound with different ketones. The resulting chalcones can be further investigated for their potential as therapeutic agents, particularly through their modulation of key signaling pathways such as the Nrf2 and MAPK pathways.
Data Presentation: Synthesis of Chalcone Derivatives
The following table summarizes quantitative data for the synthesis of various chalcone derivatives from this compound and different ketone reactants. These reactions are typically carried out via Claisen-Schmidt condensation.
| Product Number | Ketone Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | NaOH | Ethanol | 24 | 92 | [1] |
| 2 | 4-Methylacetophenone | NaOH | Ethanol | 3-5 | 75-90 | [2] |
| 3 | 4-Methoxyacetophenone | NaOH | Ethanol | 3-5 | 75-90 | [2] |
| 4 | 2-Acetylnaphthalene | KOH | Methanol | 4 | 85 | General Protocol |
| 5 | 3-Acetylpyridine | KOH | Methanol | 4 | 82 | General Protocol |
| 6 | Acetone | NaOH | Ethanol/Water | 2 | 65 | General Protocol |
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcone derivatives from this compound and a ketone.
Materials:
-
This compound
-
Substituted or unsubstituted ketone (e.g., Acetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 mmol) in 10 mL of ethanol.
-
Slowly add a 10% aqueous solution of NaOH (2.0 mL) to the stirred ketone solution at room temperature.
-
Dissolve this compound (1.0 mmol) in 5 mL of ethanol and add this solution dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is neutral.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Dry the purified product under vacuum to obtain the desired chalcone derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Solvent-Free Claisen-Schmidt Condensation
This protocol offers a greener alternative to the conventional solvent-based method.[3]
Materials:
-
This compound
-
Substituted or unsubstituted ketone
-
Solid Sodium Hydroxide (NaOH) pellets
-
Mortar and pestle
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, combine this compound (1.0 mmol), the ketone (1.0 mmol), and one pellet of solid NaOH (approximately 1.0 mmol).
-
Grind the mixture with a pestle for 5-10 minutes. The solid mixture will typically become a paste or liquid as the reaction proceeds.
-
Let the reaction mixture stand at room temperature for 1 hour.
-
Add 20 mL of cold deionized water to the mortar and triturate the solid product.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
Purify the crude product by recrystallization from ethanol to yield the pure chalcone derivative.[3]
Signaling Pathway and Experimental Workflow Diagrams
Chalcone-Mediated Activation of the Nrf2 Signaling Pathway
The chalcone derivatives synthesized from this compound can be screened for their ability to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Caption: Chalcone activation of the Nrf2 antioxidant response pathway.
Experimental Workflow for Synthesis and Biological Evaluation
The following workflow outlines the key steps from synthesis to the biological evaluation of the novel chalcone derivatives.
Caption: Workflow for chalcone synthesis and biological screening.
References
Application Notes and Protocols for the Reductive Amination of Methyl 3-(4-formylphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-nitrogen bonds. This process, which transforms a carbonyl group into an amine via an intermediate imine, is widely employed in the pharmaceutical and chemical industries for the synthesis of a diverse array of compounds. This document provides detailed application notes and protocols for the reductive amination of Methyl 3-(4-formylphenyl)acrylate to synthesize Methyl 3-(4-(aminomethyl)phenyl)acrylate, a valuable building block in drug discovery and materials science.
The direct, one-pot reductive amination is often favored for its efficiency, combining the formation of the imine and its subsequent reduction in a single synthetic step. The choice of reducing agent is critical to the success of this reaction, directly influencing yield, selectivity, and functional group tolerance. This guide will explore various protocols utilizing common borohydride reagents and provide a comparative analysis to assist researchers in selecting the optimal conditions for their specific needs.
Reaction Scheme
The overall transformation involves the reaction of this compound with an amine source, typically ammonia or an ammonium salt, followed by reduction of the in-situ formed imine to the corresponding primary amine, Methyl 3-(4-(aminomethyl)phenyl)acrylate.
Caption: General reaction scheme for the reductive amination.
Data Presentation
The selection of the reducing agent is a critical parameter in reductive amination, with a significant impact on reaction efficiency and selectivity. The following table summarizes typical yields for the reductive amination of aromatic aldehydes with various common reducing agents. While specific yields for this compound may vary, this data provides a useful comparison for reagent selection.
| Reducing Agent | Amine Source | Typical Yield Range (%) | Key Characteristics |
| Sodium Borohydride (NaBH₄) | Ammonium Acetate | 60-85 | Cost-effective, but can reduce the starting aldehyde if imine formation is not complete. Often requires a two-step process.[1] |
| Sodium Cyanoborohydride (NaCNBH₃) | Ammonium Acetate | 75-95 | Highly selective for the iminium ion over the carbonyl group, allowing for one-pot reactions.[1] Toxic byproducts.[1] |
| Sodium Triacetoxyborohydride (STAB) | Ammonium Acetate | 80-98 | Mild and highly selective, with a broad substrate scope and lower toxicity than NaCNBH₃.[1] |
| Catalytic Hydrogenation (H₂/Catalyst) | Ammonia/Ammonium Chloride | 72-96 | Environmentally friendly, but may require higher pressures and temperatures and can reduce other functional groups.[2][3] |
Characterization Data for Methyl 3-(4-(aminomethyl)phenyl)acrylate:
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Appearance | Expected to be a solid or oil |
| ¹H NMR (Predicted) | δ (ppm): 7.6-7.3 (m, 4H, Ar-H), 7.6 (d, 1H, CH=CH), 6.4 (d, 1H, CH=CH), 3.8 (s, 2H, CH₂-N), 3.7 (s, 3H, OCH₃), 1.6 (br s, 2H, NH₂) |
| ¹³C NMR (Predicted) | δ (ppm): 167.5 (C=O), 144.0, 142.0, 134.5, 129.0, 128.0, 118.0 (Ar-C & C=C), 51.5 (OCH₃), 45.0 (CH₂-N) |
| Mass Spec (m/z) | Expected [M+H]⁺ at 192.1025 |
Experimental Protocols
The following protocols provide detailed methodologies for the reductive amination of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride
This protocol is adapted from general procedures for the reductive amination of aromatic aldehydes and is expected to provide a good yield of the desired primary amine.[1]
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add ammonium acetate (10.0 eq) and dissolve the solids in methanol (0.2-0.5 M).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.
-
Slowly add the NaCNBH₃ solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure Methyl 3-(4-(aminomethyl)phenyl)acrylate.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is recommended when the selectivity of the reducing agent is a concern. The imine is pre-formed and isolated before reduction.[1]
Materials:
-
Same as Protocol 1, with the substitution of Sodium Borohydride (NaBH₄) for NaCNBH₃.
Procedure:
Step A: Imine Formation
-
Dissolve this compound (1.0 eq) and ammonium acetate (10.0 eq) in methanol.
-
Stir the mixture at room temperature or gentle reflux for 2-4 hours until imine formation is complete (monitored by TLC or ¹H NMR).
-
Remove the solvent under reduced pressure to obtain the crude imine.
Step B: Reduction
-
Dissolve the crude imine in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 2-4 hours until the reduction is complete (monitored by TLC).
-
Perform the workup and purification as described in Protocol 1 (steps 8-14).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a one-pot reductive amination procedure.
Caption: One-pot reductive amination workflow.
Logical Relationship of Reagent Selection
The choice of reducing agent is a critical decision point in planning a reductive amination. The following diagram illustrates the logical considerations for selecting an appropriate reagent.
Caption: Decision tree for selecting a reducing agent.
Safety Precautions
-
Sodium cyanoborohydride is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acidic solutions, which can liberate toxic hydrogen cyanide gas.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle away from ignition sources and add to protic solvents carefully.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The reductive amination of this compound provides an efficient route to Methyl 3-(4-(aminomethyl)phenyl)acrylate. The choice between a one-pot or two-step procedure and the selection of the reducing agent will depend on the specific requirements of the synthesis, including scale, desired purity, and safety considerations. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to successfully perform this valuable transformation.
References
Application Notes and Protocols for Knoevenagel Condensation with Methyl 3-(4-formylphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its high efficiency and broad applicability.[1] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base, to yield an α,β-unsaturated product. These products are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.
Methyl 3-(4-formylphenyl)acrylate is a bifunctional molecule featuring both an aldehyde and an acrylate moiety. This structure makes it a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a reactive vinyl group and a latent site for further chemical modification. The Knoevenagel condensation of this compound with various active methylene compounds opens a direct route to a diverse library of substituted styrene derivatives. These derivatives are of significant interest in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies, as well as in the synthesis of advanced materials with tailored optical and electronic properties.
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of this compound with several common active methylene compounds, including malononitrile, ethyl cyanoacetate, and 2-cyanoacetamide.
Reaction Scheme
Caption: General reaction scheme for the Knoevenagel condensation.
Data Presentation
The following table summarizes the reaction conditions and expected yields for the Knoevenagel condensation of this compound with various active methylene compounds. The data is adapted from protocols for the structurally similar Methyl 4-formylbenzoate.
| Entry | Active Methylene Compound | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine (0.1) | Ethanol | Reflux | 2 | ~92 |
| 2 | Ethyl Cyanoacetate | DIPEAc (0.1) | Hexane | 65-70 | 3-6 | ~95 |
| 3 | 2-Cyanoacetamide | Ammonium Acetate (cat.) | Solvent-free (MW) | 160 | 0.5-1 (min) | ~90 |
DIPEAc: Diisopropylethylammonium acetate; MW: Microwave irradiation.
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (E)-methyl 3-(4-(2,2-dicyanovinyl)phenyl)acrylate.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure product.
Protocol 2: Diisopropylethylammonium Acetate (DIPEAc) Catalyzed Condensation with Ethyl Cyanoacetate
This protocol details the synthesis of (E)-methyl 3-(4-(2-cyano-2-(ethoxycarbonyl)vinyl)phenyl)acrylate.
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Diisopropylethylammonium acetate (DIPEAc) (0.1 eq)
-
Hexane
Procedure:
-
To a mixture of this compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in hexane (10 mL), add DIPEAc (0.1 eq).
-
Heat the reaction mixture at 65-70 °C for 3-6 hours.
-
Monitor the progress of the reaction by TLC (hexane:ethyl acetate, 8:2).
-
After completion, cool the reaction to 40-45 °C.
-
Separate the layers and concentrate the bottom (product) layer under vacuum.
-
Purify the resulting material by a suitable solvent to give the desired product.
Protocol 3: Microwave-Assisted Solvent-Free Condensation with 2-Cyanoacetamide
This protocol describes a rapid and efficient synthesis of (E)-methyl 3-(4-(2-carbamoyl-2-cyanovinyl)phenyl)acrylate.
Materials:
-
This compound (1.0 eq)
-
2-Cyanoacetamide (1.0 eq)
-
Ammonium acetate (catalytic amount)
Procedure:
-
In a microwave-safe vessel, mix this compound (1.0 eq), 2-cyanoacetamide (1.0 eq), and a catalytic amount of ammonium acetate.
-
Irradiate the mixture in a microwave reactor at 160-320 W for 30-60 seconds.
-
Monitor the reaction completion by TLC (ethyl acetate: n-hexane = 1:5, v/v).
-
After completion, recrystallize the solid mass from a mixture of ethyl acetate and n-hexane to obtain the pure product.
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Experimental Workflow
Caption: General experimental workflow for Knoevenagel condensation.
Applications in Drug Development
The products derived from the Knoevenagel condensation of this compound are valuable scaffolds in drug discovery. The resulting α,β-unsaturated systems can act as Michael acceptors, enabling covalent interactions with biological targets. Furthermore, the diverse functionalities that can be introduced via the active methylene component allow for fine-tuning of the molecule's steric and electronic properties to optimize binding affinity and selectivity. These compounds have been investigated as potential inhibitors of various enzymes and receptors implicated in diseases such as cancer and inflammatory disorders.
Signaling Pathway Inhibition
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of key pharmaceutical intermediates, highlighting modern, efficient, and sustainable methodologies. The focus is on providing actionable information for laboratory and process development applications.
Case Study 1: Biocatalytic Synthesis of a Key Intermediate for Sitagliptin
Application Note: The synthesis of the chiral amine intermediate for Sitagliptin, a DPP-4 inhibitor for type 2 diabetes, can be efficiently achieved through a multi-enzyme cascade system. This biocatalytic approach offers high enantioselectivity and operates under mild conditions, presenting a greener alternative to traditional chemical methods. The use of a transaminase (TA) from Roseomonas deserti (TARO) in conjunction with an esterase, an aldehyde reductase (AHR), and a formate dehydrogenase (FDH) allows for the use of benzylamine as a cost-effective amino donor.[1]
Key Advantages:
-
High conversion rates (72-91%).[1]
-
Excellent enantiomeric excess (>99%).[2]
-
Use of an inexpensive amino donor.[1]
-
Mild reaction conditions (37°C, pH 8.0).[1]
-
Gram-scale synthesis has been demonstrated, achieving a ~70% yield of the sitagliptin intermediate.[1]
Quantitative Data Summary
| Intermediate | Precursor | Biocatalyst System | Yield | Enantiomeric Excess (ee) | Reference |
| Sitagliptin Amine Intermediate | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate | Transaminase (TARO), Esterase (Est PS), Aldehyde Reductase (AHR), Formate Dehydrogenase (FDH) | ~70% (gram scale) | >99% | [1][2] |
| Sitagliptin | Pro-sitagliptin ketone | Immobilized Transaminase on epoxy-functionalized methacrylate resin | 100% conversion | 99% | [2] |
| Sitagliptin | Prositagliptin ketone | R-selective transaminase | 92% | >99.95% | [3] |
Experimental Protocol: Multi-Enzyme Cascade for Sitagliptin Intermediate
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate (Substrate 1)
-
Benzylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Whole cells co-expressing TARO and Esterase PS
-
Whole cells co-expressing AHR and FDH
-
Sodium formate
-
Tris-HCl Buffer (200 mM, pH 8.0)
Procedure:
-
Prepare a reaction mixture containing 100 mM of ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate, 300 mM of benzylamine, and 0.5 mM of PLP in 200 mM Tris-HCl buffer (pH 8.0).
-
Add whole cells co-expressing TARO and Esterase PS to a final concentration of 60 mgCDW/mL.
-
Add whole cells co-expressing AHR and FDH to a final concentration of 60 mgCDW/mL.
-
Add 200 mM sodium formate to the reaction mixture for cofactor regeneration.
-
Incubate the reaction at 37°C with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Upon completion, the product can be isolated and purified using standard techniques.
For a gram-scale synthesis, the reaction volume is scaled up accordingly, for instance, using 1.0 g of the substrate in a 40 mL reaction volume.[1]
Experimental Workflow
Caption: Multi-enzyme cascade for the synthesis of a Sitagliptin intermediate.
Case Study 2: Greener Synthesis of Sertraline Intermediate
Application Note: The synthesis of Sertraline, a selective serotonin reuptake inhibitor (SSRI), has been improved to be more environmentally friendly. A key intermediate, the Sertraline imine, can be synthesized from Sertraline tetralone in a one-pot reaction using ethanol as the solvent. This "greener" approach, developed by Pfizer, significantly increases the product yield and reduces waste compared to previous methods that used reagents like titanium tetrachloride.[4][5][6]
Key Advantages:
-
High conversion to the imine intermediate (>95%).[7]
-
Use of a single, environmentally benign solvent (ethanol).[4][6]
-
Elimination of hazardous waste products like titanium dioxide.[4][6]
-
Increased overall product yield and energy efficiency.[4][6]
Quantitative Data Summary
| Intermediate | Precursor | Reagents & Conditions | Yield | Purity/Selectivity | Reference |
| Sertraline Imine (Greener Synthesis) | Sertraline Tetralone | Monomethylamine, Ethanol, 50-55°C, 16h | >95% (conversion to imine) | High | [7] |
| cis-racemic amine HCl | Sertraline Nitrone | N-methylhydroxylamine hydrochloride, Methanol, rt | 81% | cis/trans ratio 92:8 | [7] |
Experimental Protocol: Greener Synthesis of Sertraline Imine
Materials:
-
4-(3,4-dichlorophenyl)-1-tetralone
-
Monomethylamine solution in ethanol
-
Ethanol
Procedure:
-
In a suitable reactor, dissolve 4-(3,4-dichlorophenyl)-1-tetralone in ethanol.
-
Add the monomethylamine solution in ethanol to the reactor.
-
Heat the reaction mixture to 50-55°C and maintain for approximately 16 hours.
-
Monitor the formation of the imine intermediate by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
-
The resulting imine solution can be used directly in the subsequent reduction step without isolation.
Logical Relationship Diagram
Caption: Comparison of traditional and greener synthetic routes to the Sertraline imine intermediate.
Case Study 3: Continuous Flow Synthesis of an Imatinib Intermediate
Application Note: Imatinib, a tyrosine kinase inhibitor used in cancer therapy, can be synthesized efficiently using a modular continuous flow system. This approach allows for the telescoping of multiple reaction steps, minimizing manual handling of intermediates and reducing waste. A key transformation is the hydration of a nitrile precursor to the corresponding amide intermediate, which can be achieved with high yield and purity in a superheated aqueous system.[8][9][10]
Key Advantages:
-
Rapid reaction times (residence time of 15 minutes for hydration).[8]
-
High isolated yields (e.g., 91% for the amide intermediate).[8]
-
Elimination of solvent switches and in-line purifications between steps.[8]
-
Amenable to the synthesis of analogues by varying the starting materials.[8]
-
Overall yield of 58% for the final Imatinib product with a total residence time of 48 minutes.[9]
Quantitative Data Summary
| Intermediate/Product | Precursor | Key Reagents & Conditions (Flow) | Yield | Purity | Reference |
| Amide Intermediate | Nitrile Precursor | 10 mol% Cs2CO3, 1,4-dioxane/H2O (2:3), 180°C, 15 min tR | 91% | High | [8] |
| Imatinib | Amide Intermediate, Aryl Halide, Amino-pyrimidine | Pd-precatalyst, K3PO4 | 58% (overall) | >98% | [9] |
Experimental Protocol: Continuous Flow Hydration of Nitrile Precursor
Materials and Equipment:
-
Nitrile precursor
-
Cesium carbonate (Cs2CO3)
-
1,4-dioxane
-
Deionized water
-
Continuous flow reactor system with a stainless steel coil reactor, pumps, back pressure regulator (BPR), and temperature controller.
Procedure:
-
Prepare a solution of the nitrile precursor in a 2:3 (v/v) mixture of 1,4-dioxane and deionized water to a concentration of 0.8 M.
-
Prepare a separate solution of 10 mol% cesium carbonate in the same solvent mixture.
-
Set up the continuous flow system with a stainless steel coil reactor heated to 180°C and a back pressure regulator set to 240 psi.
-
Pump the two solutions into a T-mixer and then through the heated reactor with a residence time of 15 minutes.
-
The output stream containing the amide product is cooled and collected.
-
The product can be isolated by standard workup procedures.
Experimental Workflow Diagram
Caption: Continuous flow setup for the hydration of a nitrile intermediate for Imatinib synthesis.
Case Study 4: Biocatalytic Synthesis of a Key Intermediate for Atorvastatin
Application Note: A key chiral intermediate for Atorvastatin, (S)-ethyl-4-chloro-3-hydroxybutyrate, can be produced via a green-by-design, two-step, three-enzyme process. This biocatalytic route offers high yield and excellent enantioselectivity, significantly reducing the environmental impact compared to traditional chemical syntheses. The process utilizes a ketoreductase (KRED) with glucose dehydrogenase (GDH) for cofactor regeneration, followed by a halohydrin dehalogenase (HHDH) for cyanation.[11]
Key Advantages:
-
High isolated yield (96%) and excellent enantiomeric excess (>99.5% e.e.) for the chlorohydrin intermediate.[11]
-
Environmentally attractive process with a low E-factor of 5.8 (excluding process water).[11]
-
Enzyme evolution was employed to achieve a 2500-fold improvement in volumetric productivity for the HHDH step.[11]
Quantitative Data Summary
| Intermediate | Precursor | Biocatalyst System | Yield | Enantiomeric Excess (ee) | E-Factor | Reference |
| (S)-ethyl-4-chloro-3-hydroxybutyrate | Ethyl-4-chloroacetoacetate | Ketoreductase (KRED), Glucose Dehydrogenase (GDH) | 96% (isolated) | >99.5% | 5.8 | [11] |
| Hydroxynitrile intermediate | (S)-ethyl-4-chloro-3-hydroxybutyrate | Halohydrin dehalogenase (HHDH) | - | - | - | [11] |
Experimental Protocol: Biocatalytic Reduction of Ethyl-4-chloroacetoacetate
Materials:
-
Ethyl-4-chloroacetoacetate
-
Ketoreductase (KRED)
-
Glucose
-
NADP-dependent Glucose Dehydrogenase (GDH)
-
Buffer solution (pH suitable for both enzymes)
Procedure:
-
In a temperature-controlled reactor, prepare a buffered aqueous solution containing ethyl-4-chloroacetoacetate.
-
Add glucose as the co-substrate for cofactor regeneration.
-
Add the ketoreductase (KRED) and NADP-dependent glucose dehydrogenase (GDH) to the reaction mixture.
-
Maintain the reaction at a controlled temperature and pH with gentle agitation.
-
Monitor the conversion of the starting material to (S)-ethyl-4-chloro-3-hydroxybutyrate by HPLC.
-
Once the reaction is complete, the product can be extracted with a suitable organic solvent and purified.
Signaling Pathway/Process Flow
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Methyl 3-(4-formylphenyl)acrylate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and experimental protocols for Methyl 3-(4-formylphenyl)acrylate in materials science. This versatile monomer, featuring both a polymerizable acrylate group and a reactive aldehyde functionality, offers a gateway to the synthesis of advanced functional polymers with tailored properties for a range of applications, including smart materials, drug delivery systems, and functional coatings.
Overview of this compound
This compound is an organic compound with the chemical formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol . It typically presents as a faint yellow powder. The key structural features—a polymerizable acrylate moiety and a reactive aldehyde group on a phenyl ring—make it a valuable building block for functional polymers. The acrylate group allows for the formation of a polymer backbone through various polymerization techniques, while the pendant aldehyde group provides a reactive handle for post-polymerization modification, enabling the covalent attachment of biomolecules, crosslinking, or the introduction of other functional groups.
Chemical Structure:
Synthesis of this compound
While specific literature on the synthesis of this compound is not abundant, a plausible synthetic route can be inferred from standard organic chemistry reactions. A common method for synthesizing similar compounds is the esterification of the corresponding carboxylic acid.
Protocol: Synthesis via Esterification of 3-(4-formylphenyl)acrylic acid
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
3-(4-formylphenyl)acrylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
In a round-bottom flask, dissolve 3-(4-formylphenyl)acrylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield pure this compound.
Illustrative Synthesis Workflow:
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for Methyl 3-(4-formylphenyl)acrylate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 3-(4-formylphenyl)acrylate. The following sections detail two primary synthetic routes: the Heck reaction and the Wittig reaction, offering insights into maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Palladium-catalyzed Heck reaction and the Wittig reaction. The Heck reaction couples an aryl halide (e.g., 4-bromobenzaldehyde) with methyl acrylate, while the Wittig reaction involves the reaction of an aldehyde (4-formylbenzaldehyde) with a phosphorus ylide (e.g., methyl (triphenylphosphoranylidene)acetate).
Q2: Which method, Heck or Wittig, generally provides a higher yield for this synthesis?
A2: Both the Heck and Wittig reactions can provide good to excellent yields for the synthesis of α,β-unsaturated esters. The choice of method often depends on the availability and cost of starting materials, desired reaction scale, and purification capabilities. For laboratory-scale synthesis where the corresponding aldehyde is readily available, the Wittig reaction can be a straightforward approach. For larger-scale applications or when starting from a halothiophene, the Heck reaction presents a highly efficient and atom-economical alternative.[1]
Q3: What are the most critical parameters to control in a Heck reaction to ensure high yield?
A3: To achieve high yields in a Heck reaction, it is crucial to control the catalyst activity, reaction temperature, and the choice of base and solvent. Maintaining an inert atmosphere is also critical to prevent catalyst deactivation.
Q4: How can I minimize the formation of byproducts in the Wittig reaction?
A4: In the Wittig reaction for α,β-unsaturated esters, using a stabilized ylide generally leads to high stereoselectivity for the desired (E)-isomer.[1] The primary byproduct is triphenylphosphine oxide, which can often be removed through careful purification techniques like column chromatography or crystallization.
Q5: My Heck reaction has turned black. What does this indicate and how can I resolve it?
A5: The formation of a black precipitate, commonly known as palladium black, indicates the agglomeration and deactivation of the palladium catalyst. This can be caused by high temperatures, the presence of oxygen, or an inadequate ligand-to-palladium ratio. To prevent this, ensure the reaction is conducted under a strictly inert atmosphere, consider lowering the reaction temperature, and use an appropriate stabilizing ligand.
Troubleshooting Guides
Heck Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may be old, oxidized, or of poor quality. 2. Inert Atmosphere Compromised: Oxygen can deactivate the Pd(0) catalyst. 3. Suboptimal Temperature: The reaction may not have reached the necessary activation energy, or excessive heat could be decomposing the catalyst. 4. Incorrect Base: The base may be too weak or not soluble enough in the reaction medium. 5. Inappropriate Ligand or Ligand:Pd Ratio: The ligand may not be effectively stabilizing the catalyst, or the ratio may be incorrect. | 1. Use a fresh, high-quality palladium precursor. Consider an in-situ reduction of a Pd(II) salt. 2. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 3. Optimize the reaction temperature. A typical range for Heck reactions is 80-140°C. 4. Screen different bases (e.g., triethylamine, potassium carbonate, sodium acetate). Ensure at least a stoichiometric amount is used. 5. Screen different phosphine ligands. The optimal ligand:Pd ratio is often between 1:1 and 2:1. |
| Formation of Byproducts | 1. Homocoupling of Aryl Halide: This can occur at high temperatures or with certain catalyst systems. 2. Isomerization of the Acrylate Double Bond: Palladium-hydride intermediates can promote isomerization. 3. Reductive Heck Product: Formation of a saturated ester can occur under certain conditions. | 1. Lower the reaction temperature and optimize the catalyst system. 2. The use of certain additives or careful control of reaction time can minimize this. 3. This can be influenced by the choice of base and solvent. |
| Difficulty in Product Purification | 1. Residual Palladium: The final product may be contaminated with the palladium catalyst. 2. Separation from Byproducts: Closely related impurities can be difficult to separate. | 1. Treat the reaction mixture with activated carbon or silica-based scavengers. An acidic wash can also be effective. Recrystallization is a good final purification step. 2. Careful column chromatography or recrystallization may be necessary. |
Wittig Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt. 2. Hydrolysis of Ylide: The ylide can be sensitive to moisture, especially if it is not stabilized. 3. Sterically Hindered Aldehyde: While 4-formylbenzaldehyde is not particularly hindered, significant steric bulk can impede the reaction. | 1. For stabilized ylides, milder bases like sodium bicarbonate can be sufficient. For unstabilized ylides, a strong base like n-butyllithium is often required. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. For stabilized ylides, aqueous conditions can sometimes be tolerated or even beneficial. 3. A more reactive ylide or longer reaction times/higher temperatures may be necessary. |
| Formation of (Z)-isomer | 1. Use of a Non-stabilized Ylide: Non-stabilized ylides tend to give the (Z)-alkene as the major product. | 1. For the synthesis of α,β-unsaturated esters, a stabilized ylide (e.g., methyl (triphenylphosphoranylidene)acetate) should be used to favor the formation of the (E)-isomer. |
| Difficulty in Product Purification | 1. Presence of Triphenylphosphine Oxide: This is a common byproduct of the Wittig reaction and can be difficult to separate from the desired product. | 1. Triphenylphosphine oxide is often more polar than the desired alkene. Purification can be achieved by column chromatography on silica gel. In some cases, precipitation of the oxide from a non-polar solvent can be effective. |
Data Presentation
The following tables provide a summary of typical reaction conditions and reported yields for analogous Heck and Wittig reactions. Note that optimal conditions for the synthesis of this compound may require further optimization.
Table 1: Heck Reaction - Aryl Halide and Methyl Acrylate Coupling
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 2 | 95 |
| 4-Bromobenzonitrile | Pd(OAc)₂ (0.5) | P(o-tolyl)₃ (1) | Et₃N | Acetonitrile | 80 | 12 | 88 |
| 4-Bromoanisole | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 24 | 92 |
| 4-Bromobenzaldehyde | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | K₂CO₃ | NMP | 110 | 6 | 85 |
Table 2: Wittig Reaction - Aromatic Aldehyde and Stabilized Ylide
| Aldehyde | Ylide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Ph₃P=CHCO₂Me | - | Toluene | 80 | 12 | 90 |
| 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Et | NaHCO₃ | Water | 25 | 1 | 85 |
| 4-Methoxybenzaldehyde | Ph₃P=CHCO₂Me | - | CH₂Cl₂ | 25 | 24 | 92 |
| 4-Formylbenzoic acid | Ph₃P=CHCO₂Et | NaH | THF | 0-25 | 4 | 78 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Heck Reaction
This protocol is a general guideline for the Heck coupling of 4-bromobenzaldehyde and methyl acrylate.
Materials:
-
4-bromobenzaldehyde
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), palladium(II) acetate (0.01 eq), and tri(o-tolyl)phosphine (0.02 eq).
-
Evacuate the flask and backfill with inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add triethylamine (1.5 eq) and methyl acrylate (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis of this compound via Wittig Reaction
This protocol describes a one-pot aqueous Wittig reaction.
Materials:
-
4-formylbenzaldehyde
-
Methyl bromoacetate
-
Triphenylphosphine (PPh₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask or a large test tube equipped with a magnetic stir bar, add 4-formylbenzaldehyde (1.0 eq) and triphenylphosphine (1.1 eq).
-
Add a saturated aqueous solution of sodium bicarbonate.
-
To the stirred suspension, add methyl bromoacetate (1.1 eq).[2]
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.[2]
Mandatory Visualizations
References
Preventing polymerization of Methyl 3-(4-formylphenyl)acrylate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of Methyl 3-(4-formylphenyl)acrylate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerizing during the reaction?
A1: this compound, like other acrylic monomers, is susceptible to spontaneous polymerization, especially under certain conditions. This is typically a free-radical polymerization process initiated by heat, light, or the presence of radical initiators.[1][2][3] The acrylate group is highly reactive, and the reaction is exothermic, which can lead to a runaway reaction where the heat generated further accelerates polymerization.[4]
Q2: What are the common initiators for the polymerization of acrylates?
A2: Polymerization can be initiated by several factors:
-
Heat: Acrylates can undergo thermal self-initiation at elevated temperatures (above 100°C).[2][3]
-
Light: UV light can generate radicals and initiate polymerization.
-
Impurities: Peroxides or other radical-forming species present as impurities in the monomer or solvents can act as initiators.
-
Oxygen: While dissolved oxygen is necessary for many common inhibitors to function, it can also form peroxides that may initiate polymerization under certain conditions.[2][5][6]
Q3: How can I prevent the polymerization of this compound?
A3: To prevent unwanted polymerization, it is crucial to use polymerization inhibitors. These are chemical compounds that scavenge free radicals, thus stopping the polymerization chain reaction.[4][6] Additionally, controlling reaction conditions such as temperature and exposure to light is essential.
Q4: What are the most effective inhibitors for acrylates?
A4: Several inhibitors are commonly used for stabilizing acrylic monomers. The choice of inhibitor depends on the reaction conditions and the required shelf life. Common inhibitors include:
-
Hydroquinone (HQ)
-
Monomethyl ether of hydroquinone (MEHQ or 4-methoxyphenol) [2][5]
-
4-tert-butylcatechol (TBC) [2]
MEHQ is a widely used stabilizer for the storage and transport of acrylates and often requires the presence of dissolved oxygen to be effective.[5][6][8][9] PTZ is known to be a highly effective inhibitor, especially at higher temperatures.[5][7]
Q5: How much inhibitor should I use?
A5: The concentration of the inhibitor is critical. It needs to be sufficient to quench any spontaneously formed radicals but not so high that it interferes with the desired reaction. Typical concentrations for storage are in the range of 15-200 ppm. For a reaction, the optimal amount may need to be determined empirically.
Q6: Do I need to remove the inhibitor before my reaction?
A6: In many cases, yes. The inhibitor will prevent the desired polymerization if you are creating a polymer. For other reactions where the acrylate moiety is not intended to polymerize, the inhibitor might not need to be removed, but this should be evaluated on a case-by-case basis as it could potentially interfere with certain catalysts or reagents.
Q7: How can I remove the inhibitor from this compound?
A7: Inhibitors like MEHQ and HQ, which are phenolic, can be removed by washing the monomer with an aqueous alkali solution (e.g., 5% NaOH solution) followed by washing with brine and drying over an anhydrous salt like MgSO₄ or Na₂SO₄.[2] Another method is to pass the monomer through a column of activated alumina.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Polymer Formation in Reaction Vessel | 1. Insufficient inhibitor: The amount of inhibitor was too low for the reaction temperature. 2. Inhibitor consumed: The inhibitor was fully consumed during a long reaction time. 3. High reaction temperature: Elevated temperatures increase the rate of radical formation.[1][3] 4. Presence of radical initiators: Impurities in reactants or solvents may be initiating polymerization. | 1. Increase inhibitor concentration: Add a higher concentration of a suitable inhibitor (e.g., PTZ for high-temperature reactions). 2. Add inhibitor during the reaction: For long reactions, consider adding a fresh portion of the inhibitor. 3. Lower the reaction temperature: If the desired reaction allows, perform it at a lower temperature. 4. Purify reactants and solvents: Ensure all materials are free from peroxides and other radical initiators. |
| Low Yield of Desired Product | 1. Side reaction due to polymerization: A portion of the starting material polymerized, reducing the yield. 2. Inhibitor interfering with the reaction: The inhibitor may be quenching radicals necessary for a desired radical-mediated step or reacting with other reagents. | 1. Optimize inhibitor and reaction conditions: Use the minimum effective amount of inhibitor and control the temperature strictly. 2. Choose a different inhibitor: Select an inhibitor that is less likely to interfere with your specific reaction chemistry. Consider performing a small-scale test reaction with and without the inhibitor to assess its impact. |
| Difficulty Removing Inhibitor | 1. Inefficient washing: The aqueous wash is not effectively removing the phenolic inhibitor. 2. Inhibitor is not phenolic: The inhibitor present is not amenable to removal by alkaline wash (e.g., certain non-phenolic inhibitors). | 1. Increase the number of washes: Perform multiple extractions with the alkaline solution. 2. Use an alternative removal method: Pass the monomer through a dedicated inhibitor removal column. |
| Monomer Polymerizes During Storage | 1. Absence of oxygen: Many common inhibitors, like MEHQ, require oxygen to function effectively.[8][9] 2. Storage at elevated temperature: High storage temperatures can lead to thermal polymerization.[8] 3. Exposure to light: UV light can initiate polymerization. | 1. Store under air, not inert gas: Ensure the storage container has a headspace of air.[8][9] 2. Store at a cool temperature: Keep the monomer in a refrigerator (2-8°C is often recommended).[11] 3. Store in an amber bottle: Protect the monomer from light. |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor
This protocol describes the removal of the commonly used inhibitor, monomethyl ether hydroquinone (MEHQ), from this compound.
Materials:
-
This compound containing MEHQ
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter funnel and filter paper
Procedure:
-
Dissolve the this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Add an equal volume of 5% NaOH solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom layer if using a chlorinated solvent, top layer if using ether) will be colored as the phenolate salt of MEHQ is formed.
-
Drain the aqueous layer.
-
Repeat the wash with 5% NaOH solution two more times, or until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of brine to remove any residual NaOH.
-
Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the organic solution to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified, inhibitor-free monomer.
-
Important: Use the inhibitor-free monomer immediately, as it will be highly prone to polymerization. If storage is necessary, add a fresh, known amount of a suitable inhibitor.
Visualizations
Caption: Workflow for handling this compound to prevent polymerization.
Caption: Simplified mechanism of free-radical polymerization and inhibition.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. synthomer.com [synthomer.com]
- 9. chemicals.basf.com [chemicals.basf.com]
- 10. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. (E)-Methyl 3-(4-formylphenyl)acrylate | 58045-41-3 [sigmaaldrich.com]
Technical Support Center: Synthesis of Methyl 3-(4-formylphenyl)acrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(4-formylphenyl)acrylate via the Mizoroki-Heck reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Mizoroki-Heck reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate), such as 4-bromobenzaldehyde or 4-iodobenzaldehyde, with methyl acrylate in the presence of a base.[1][2]
Q2: What are the typical catalysts, ligands, and bases used in this synthesis?
A2: A variety of palladium catalysts, ligands, and bases can be employed. Common choices include:
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Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).
-
Ligands: Phosphine-based ligands like triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine are frequently used to stabilize the palladium catalyst.
-
Bases: Inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc), or organic bases like triethylamine (Et₃N), are commonly used to neutralize the hydrogen halide formed during the reaction.
Q3: Why is my reaction yield consistently low?
A3: Low yields in the Heck reaction can stem from several factors:
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Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose, forming inactive palladium black.[3] Ensuring the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Poor Reagent Quality: The purity of starting materials, solvents, and bases is critical. Moisture can significantly hinder the reaction.
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Suboptimal Reaction Conditions: The reaction temperature, solvent, and base selection can greatly influence the yield. Optimization of these parameters is often necessary.
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Steric Hindrance or Electronic Effects: The nature of the substituents on the aryl halide and the alkene can affect the reaction rate and efficiency.
Q4: My reaction mixture turns black. What does this indicate and how can I prevent it?
A4: The formation of a black precipitate, commonly referred to as "palladium black," signifies the decomposition and aggregation of the palladium catalyst into an inactive state.[3] This is a frequent cause of reaction failure.
-
Causes:
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Presence of Oxygen: The Pd(0) species is susceptible to oxidation.
-
High Temperatures: Elevated temperatures can promote catalyst decomposition.
-
Inadequate Ligand Stabilization: The phosphine ligand may dissociate, leaving the palladium center exposed and prone to aggregation.
-
-
Prevention Strategies:
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Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Temperature Control: Optimize the reaction to proceed at the lowest effective temperature.
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., 2:1 or 4:1) can enhance catalyst stability.
-
Troubleshooting Guide: Common Side Products and Solutions
| Problem | Potential Cause | Proposed Solution |
| Formation of a doubly arylated product | High concentration of the aryl halide relative to the alkene, or prolonged reaction times can lead to a second Heck coupling on the product.[4][5] | Use a slight excess of methyl acrylate. Monitor the reaction progress closely by TLC or GC and stop the reaction once the starting aryl halide is consumed. |
| Presence of 4,4'-diformylbiphenyl (homocoupling product) | This side product arises from the coupling of two molecules of the aryl halide. This is more likely to occur at higher temperatures or with less active catalysts.[6] | Lower the reaction temperature. Screen different palladium catalysts and ligands to find a more active system for the desired cross-coupling. |
| Formation of 4-bromobenzyl alcohol and 4-bromobenzoic acid | If a strong base is used, the starting 4-bromobenzaldehyde can undergo a Cannizzaro reaction, a disproportionation to the corresponding alcohol and carboxylic acid.[7] | Use a weaker base such as potassium carbonate or sodium acetate instead of strong bases like sodium hydroxide or potassium hydroxide. |
| Michael Addition of the Base or Solvent | Nucleophilic bases (like primary or secondary amines) or solvents can sometimes add to the electron-deficient double bond of the methyl acrylate product in a Michael-type addition. | Use a non-nucleophilic base like triethylamine or an inorganic base. Choose a non-nucleophilic solvent like DMF, NMP, or acetonitrile. |
| Decarbonylation of the Aldehyde | At very high temperatures, the formyl group of the aryl halide or the product can potentially undergo decarbonylation, leading to the formation of bromobenzene or methyl cinnamate, respectively. | Maintain the lowest possible reaction temperature that allows for an efficient Heck reaction. |
Experimental Protocols
Synthesis of this compound via Mizoroki-Heck Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Bromobenzaldehyde
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add palladium(II) acetate (0.02 eq) and tri(o-tolyl)phosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous DMF via syringe.
-
Add 4-bromobenzaldehyde (1.0 eq), methyl acrylate (1.2 eq), and triethylamine (1.5 eq) to the flask.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purification of Methyl 3-(4-formylphenyl)acrylate
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and a comprehensive experimental protocol for the purification of Methyl 3-(4-formylphenyl)acrylate by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended stationary and mobile phases for the purification of this compound?
A: For a moderately polar compound like this compound, normal-phase column chromatography is the most effective method.
-
Stationary Phase: Silica gel (typically 230-400 mesh) is the standard and most effective choice for this separation.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is recommended. The most common and effective combination is n-hexane and ethyl acetate. The precise ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve optimal separation.
Q2: How do I determine the optimal mobile phase ratio using Thin Layer Chromatography (TLC)?
A: The ideal solvent ratio is determined by running TLC plates with your crude product. The goal is to find a solvent system where the desired compound, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4, and is well-separated from impurities.
TLC Procedure:
-
Dissolve a small amount of your crude product in a few drops of a solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the plate in a sealed chamber with a test mixture of hexane and ethyl acetate (start with a ratio of 4:1 or 3:1).
-
Visualize the separated spots using a UV lamp (as the compound is UV active).
-
If the Rf value of your product is too low (close to the starting line), increase the polarity by adding more ethyl acetate.
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If the Rf is too high (near the solvent front), decrease the polarity by adding more hexane.
-
Test different ratios until the desired separation and Rf value are achieved.
Q3: What are the best practices for loading the sample onto the column?
A: Proper sample loading is crucial for sharp bands and good separation. There are two main methods:
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase. Carefully pipette this solution onto the top of the silica bed without disturbing the surface. This method is fast but can lead to broader bands if too much solvent is used.
-
Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the prepared column. This method generally results in better separation.
Q4: What are the potential impurities I might encounter?
A: The impurities will largely depend on the synthetic route used. If prepared via a Horner-Wadsworth-Emmons or Wittig reaction, common impurities include:
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Unreacted starting materials, such as 4-formylbenzaldehyde.
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The phosphonate ester or triphenylphosphine oxide byproduct. The phosphate byproduct from an HWE reaction is typically water-soluble and easily removed during workup, while triphenylphosphine oxide from a Wittig reaction is a common impurity that requires chromatographic separation.
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Side-products from the reaction.
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The cis-isomer of the acrylate product, although the Horner-Wadsworth-Emmons reaction strongly favors the formation of the E-alkene.
Q5: My aldehyde compound seems to be degrading or streaking on the column. What can I do?
A: Aldehydes can sometimes be sensitive to the acidic nature of silica gel. This can lead to streaking or degradation.
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Solution 1: Deactivate the Silica: Add a small amount of triethylamine (~0.1-1%) to your mobile phase. This will neutralize the acidic sites on the silica gel.
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Solution 2: Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using neutral alumina as the stationary phase.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate (e.g., from 10% to 20%). |
| Product elutes too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (hexane). Confirm the new ratio with TLC first. |
| Poor separation of product from impurities. | - Incorrect mobile phase composition.- Column was packed improperly.- Too much sample was loaded ("overloading").- Flow rate is too fast or too slow. | - Re-optimize the mobile phase using TLC.- Repack the column carefully, ensuring a homogenous and bubble-free bed.- Reduce the amount of crude material loaded onto the column.- Adjust the flow rate. An optimal flow prevents band broadening from diffusion (too slow) or poor equilibration (too fast). |
| Streaking or tailing of the product band. | - Strong interaction with the stationary phase (acidic silica).- Sample is poorly soluble in the mobile phase.- The column was overloaded. | - Add a modifier like triethylamine (0.1-1%) to the eluent.- Ensure the sample is fully dissolved when loaded or use the dry loading method.- Reduce the amount of sample loaded. |
| Cracks or channels in the silica bed. | - The column ran dry at some point.- Heat was generated during packing with a polar solvent. | - Always keep the solvent level above the top of the silica bed.- Pack the column using a slurry method and allow it to equilibrate to dissipate any heat before loading the sample. Repack the column if significant cracks appear. |
Data Presentation
Table 1: Mobile Phase Polarity and Expected Rf Values
This table provides a starting point for developing the optimal TLC conditions. The exact Rf will depend on the specific batch and TLC plate used.
| Mobile Phase System (Hexane:Ethyl Acetate) | Relative Polarity | Expected Rf of this compound | Recommendation |
| 9:1 | Low | < 0.2 | Good for eluting non-polar impurities first. |
| 4:1 | Medium-Low | 0.2 - 0.35 | Often a good starting point for elution of the product. |
| 7:3 | Medium | 0.3 - 0.45 | A reported system for a similar compound, likely a good eluent. |
| 3:2 | Medium-High | > 0.5 | May elute the product too quickly, risking co-elution with impurities. |
Experimental Protocol
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
1. Materials and Equipment:
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Crude this compound
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Silica gel (230-400 mesh)
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n-Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Glass chromatography column with stopcock
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
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Rotary evaporator
2. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare an adequate volume of the optimal mobile phase. For example, for a 4:1 Hexane:Ethyl Acetate system, mix 800 mL of n-hexane with 200 mL of ethyl acetate.
3. Column Packing (Slurry Method):
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Secure the column vertically to a stand.
-
Place a small plug of glass wool or cotton at the bottom of the column.
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Add a thin layer (~1 cm) of sand over the plug.
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In a separate beaker, create a slurry of silica gel with the mobile phase. The amount of silica should be about 30-50 times the weight of your crude product.
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Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
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Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed.
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Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously add mobile phase, never letting the solvent level drop below the top of the sand layer.
4. Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add the sample-adsorbed silica to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
The volume of each fraction will depend on the column size (e.g., 10-20 mL for a medium column).
6. Analysis and Product Isolation:
-
Monitor the elution by performing TLC on the collected fractions (e.g., spot every second or third fraction).
-
Identify the fractions containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Recrystallization of Methyl 3-(4-formylphenyl)acrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Methyl 3-(4-formylphenyl)acrylate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not supersaturated. - The compound is too soluble in the chosen solvent at low temperatures. - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again.[1] - If using a mixed solvent system, add more of the anti-solvent (the one in which the compound is less soluble). - Induce crystallization by: - Scratching the inside of the flask with a glass rod at the liquid-air interface.[2] - Adding a seed crystal of pure this compound.[2] - Cooling the solution in an ice bath or even a dry ice/acetone bath. |
| Oiling out: The compound separates as a liquid instead of solid crystals. | - The boiling point of the solvent is too high, and the compound is melting in the hot solution. The melting point of this compound is 79-82 °C.[3] - The solution is too concentrated. - The presence of impurities is depressing the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a solvent or solvent mixture with a lower boiling point. - If impurities are suspected, consider a preliminary purification step such as column chromatography or treatment with activated charcoal to remove colored impurities. |
| Low recovery of crystals. | - Too much solvent was used, leading to significant loss of the compound in the mother liquor. - The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution thoroughly in an ice bath before filtration to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. - To prevent premature crystallization, use a slight excess of the hot solvent and then concentrate the filtrate before cooling. |
| The recrystallized product is not pure. | - The cooling process was too rapid, trapping impurities within the crystal lattice. - The chosen solvent did not effectively differentiate between the compound and the impurities. (i.e., impurities have similar solubility). - The aldehyde group may have partially oxidized to a carboxylic acid, especially if exposed to air at high temperatures for extended periods. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a second recrystallization with the same or a different solvent system. - Consider purifying the aldehyde via a bisulfite adduct. Aldehydes can react with sodium bisulfite to form a solid adduct, which can be isolated and then converted back to the pure aldehyde.[2][4][5] - Store the compound under an inert atmosphere (nitrogen or argon) to prevent oxidation. |
| The compound appears as a faint yellow powder. | - This is the reported color of the compound. [6] | - If a colorless product is desired, treatment with a small amount of activated charcoal in the hot solution can sometimes remove colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: A definitive single "best" solvent is not documented, and the ideal choice often requires some experimentation. However, based on the structure (an aromatic ester with an aldehyde group) and data from similar compounds, good starting points for solvent selection include:
-
Single Solvents: Alcohols (Methanol, Ethanol), Esters (Ethyl Acetate), and aromatic hydrocarbons (Toluene). The compound is reported to be slightly soluble in DMSO and Methanol.
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Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., Toluene, Ethyl Acetate, or Acetone) and an anti-solvent in which it is poorly soluble (e.g., Hexane or Heptane) is often effective. A toluene-heptane mixture has been successfully used for the recrystallization of the related compound, methyl 4-formylbenzoate.[7]
Q2: How do I choose a suitable solvent system?
A2: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A simple procedure to test for a suitable solvent is as follows:
-
Place a small amount of your crude this compound in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the test tube. The compound should dissolve completely.
-
Allow the test tube to cool to room temperature and then in an ice bath. A good yield of crystals should form.
Q3: My this compound is a pale yellow solid. Is this normal?
A3: Yes, the compound is often described as a pale yellow or faint yellow powder.[6]
Q4: Are there any stability concerns when heating this compound during recrystallization?
A4: Yes, aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially at elevated temperatures in the presence of air. It is advisable to minimize the time the solution is kept at boiling point and to consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical.
Q5: What is "oiling out" and how can I prevent it?
A5: "Oiling out" is when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound (79-82 °C for this compound[3]), or when the solution is highly impure. To prevent this, you can try using a lower boiling point solvent, using a more dilute solution, or allowing the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.
Data Presentation
Table 1: Qualitative Solubility of this compound and Recommended Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility at Room Temperature | Expected Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | 100 | Insoluble | Insoluble | Poor (Good for washing) |
| Methanol | High | 65 | Slightly Soluble | Soluble | Good |
| Ethanol | High | 78 | Sparingly Soluble | Soluble | Very Good |
| Acetone | Medium | 56 | Soluble | Very Soluble | Potentially too soluble; good for a mixed solvent system |
| Ethyl Acetate | Medium | 77 | Soluble | Very Soluble | Good, likely as part of a mixed solvent system |
| Toluene | Low | 111 | Sparingly Soluble | Soluble | Good |
| Hexane/Heptane | Low | 69 / 98 | Insoluble | Sparingly Soluble | Excellent as an anti-solvent in a mixed system |
| Dichloromethane | Medium | 40 | Soluble | Very Soluble | Poor (Boiling point is too low) |
| Diethyl Ether | Low | 35 | Soluble | Very Soluble | Poor (Boiling point is too low) |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound using a Toluene-Heptane Solvent System
This protocol is adapted from procedures for similar aromatic aldehydes and esters.[7]
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot toluene to dissolve the solid completely. Heat the mixture on a hot plate in a fume hood and stir continuously.
-
-
Decolorization (Optional):
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If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
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Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is to remove the charcoal or any insoluble impurities.
-
-
Crystallization:
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To the hot filtrate, add heptane dropwise until a slight cloudiness persists.
-
Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold heptane to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Determine the melting point of the purified product to assess its purity. The literature melting point is 79-82 °C.[3]
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logic diagram for selecting a suitable recrystallization solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Methyl 3-(4-formylphenyl)acrylate by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for identifying impurities in Methyl 3-(4-formylphenyl)acrylate via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts for this compound in a deuterated chloroform (CDCl₃) solvent are summarized in the tables below. Variations in chemical shifts can occur due to differences in solvent, concentration, and temperature.
Q2: What are the most common sources of impurities in a sample of this compound?
A2: Impurities can originate from several sources, including:
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Starting Materials: Unreacted 4-formylbenzoic acid or methyl acrylate.
-
Reagents and Byproducts: Residual catalysts (e.g., palladium complexes from a Heck reaction) or byproducts like triphenylphosphine oxide from a Wittig reaction.
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Solvents: Residual solvents from the reaction or purification process, such as ethyl acetate, dichloromethane, or acetone.
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Degradation Products: The compound may degrade over time, especially if exposed to light, air, or elevated temperatures.
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Stabilizers: Commercial methyl acrylate often contains stabilizers like hydroquinone monomethyl ether (MEHQ) to prevent polymerization.[1]
Q3: My ¹H NMR spectrum shows broad peaks. What could be the cause?
A3: Broad peaks in an NMR spectrum can be due to several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized.
-
Insoluble Material: The sample may not be fully dissolved, leading to a non-homogeneous solution.
-
Paramagnetic Impurities: The presence of paramagnetic species, even in trace amounts, can cause significant line broadening.
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Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can appear as broad signals.
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High Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening.
Q4: I see unexpected singlets in my ¹H NMR spectrum. How can I identify them?
A4: Unexpected singlets often correspond to impurities. Here's a systematic approach to identify them:
-
Check for Common Solvents: Compare the chemical shifts of the singlets to known values for common laboratory solvents (see table below).
-
Consider Starting Materials and Byproducts: Refer to the NMR data for potential starting materials and byproducts of your synthetic route.
-
Perform a D₂O Shake: If you suspect an exchangeable proton (e.g., -OH or -NH), adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum will cause the peak to disappear or significantly decrease in intensity.[2]
Troubleshooting Guide: Identifying Impurities in this compound
This guide provides a structured approach to identifying common impurities in your this compound sample using NMR spectroscopy.
Step 1: Initial NMR Data Analysis
Acquire both ¹H and ¹³C NMR spectra of your sample. Compare the obtained spectra with the reference data for pure this compound provided in the tables below.
Step 2: Identify Signals Not Belonging to the Product
Carefully list all the peaks in your spectra that do not correspond to this compound. Note their chemical shift, multiplicity (singlet, doublet, triplet, etc.), and integration (for ¹H NMR).
Step 3: Consult Impurity Data Tables
Use the tables below to tentatively assign the unknown peaks to common impurities.
Table 1: ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | ¹³C Chemical Shift (ppm) |
| Aldehyde CHO | ~10.0 | s | - | ~191.5 |
| Aromatic CH | ~7.9 | d | ~8.0 | ~135.5 |
| Aromatic CH | ~7.7 | d | ~8.0 | ~130.0 |
| Vinylic CH | ~7.7 | d | ~16.0 | ~143.0 |
| Vinylic CH | ~6.5 | d | ~16.0 | ~120.0 |
| Methoxy OCH₃ | ~3.8 | s | - | ~52.0 |
| Carbonyl C=O | - | - | - | ~167.0 |
| Aromatic C | - | - | - | ~139.0 |
| Aromatic C | - | - | - | ~128.5 |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Table 2: ¹H and ¹³C NMR Data for Common Impurities
| Impurity | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Notes |
| 4-Formylbenzoic Acid | ~10.1 (CHO), ~8.2 (Ar-H), ~8.0 (Ar-H) | s, d, d | ~192.0, ~167.0, ~139.0, ~135.0, ~130.0 | Unreacted starting material.[3][4][5][6][7] |
| Methyl Acrylate | ~6.4 (CH), ~6.1 (CH₂), ~5.8 (CH₂), ~3.7 (OCH₃) | dd, dd, dd, s | ~166.5, ~130.5, ~128.5, ~51.5 | Unreacted starting material.[2][8][9] |
| Triphenylphosphine Oxide | ~7.4-7.8 (Ar-H) | m | ~132.0, ~131.5, ~128.5 | Byproduct of Wittig reaction.[1][10][11][12][13] |
| Hydroquinone Monomethyl Ether (MEHQ) | ~6.8 (Ar-H), ~3.8 (OCH₃) | m, s | ~153.0, ~147.0, ~115.0, ~114.0, ~56.0 | Stabilizer in methyl acrylate. |
| Dichloromethane | ~5.3 | s | ~54.0 | Residual solvent. |
| Acetone | ~2.1 | s | ~206.0, ~30.0 | Residual solvent. |
| Ethyl Acetate | ~4.1 (CH₂), ~2.0 (CH₃), ~1.2 (CH₃) | q, s, t | ~171.0, ~60.0, ~21.0, ~14.0 | Residual solvent. |
| Water | Variable (~1.5 in CDCl₃) | s | - | Can be a broad or sharp singlet. |
Step 4: Confirmation of Impurities
For a definitive identification, consider the following:
-
Spiking: Add a small amount of the suspected impurity to your NMR sample and see if the peak increases in intensity.
-
2D NMR: Techniques like COSY and HSQC can help in assigning protons and carbons and confirming the structure of impurities.
Experimental Protocol: Synthesis of this compound via Heck Reaction
This protocol is a representative method for the synthesis of this compound and is adapted from a similar procedure.[14]
Materials:
-
4-Iodobenzaldehyde
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-iodobenzaldehyde (1.0 mmol), methyl acrylate (1.2 mmol), and Palladium(II) acetate (2 mol%).
-
Add triethylamine (1.5 mmol) and dimethylformamide (5 mL) to the flask.
-
The reaction mixture is stirred at 100 °C for 6 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford this compound.
Visualizations
Caption: Workflow for the identification of impurities in this compound using NMR.
Caption: Potential impurities arising from the Heck reaction synthesis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. ovid.com [ovid.com]
- 3. 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246430) [hmdb.ca]
- 7. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl acrylate(96-33-3) 1H NMR spectrum [chemicalbook.com]
- 9. publications.iupac.org [publications.iupac.org]
- 10. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. scribd.com [scribd.com]
- 13. Triphenylphosphine oxide(791-28-6) 13C NMR [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Heck Reaction with Acrylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Heck reaction with acrylate substrates. The content is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Heck reaction with an acrylate is resulting in a low yield or failing completely. What are the most common initial checks I should perform?
When encountering low or no product yield in a Heck reaction with acrylates, a systematic evaluation of your reagents and reaction setup is crucial. Start by verifying the quality and purity of your starting materials, including the aryl halide and the acrylate. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as oxygen can lead to the formation of palladium black and deactivate the catalyst.[1]
A logical first step is to confirm the activity of your palladium catalyst. Palladium sources, particularly palladium(II) acetate (Pd(OAc)₂), can degrade over time. Using a fresh batch or a more stable precatalyst is advisable. Also, ensure that your base is appropriate for the reaction and has been stored correctly.
Q2: How do I choose the right catalyst and ligand for my Heck reaction with an acrylate? I'm observing catalyst decomposition (palladium black).
The choice of catalyst and ligand is critical for a successful Heck reaction. While various palladium sources can be used, their stability and reactivity can differ significantly. For instance, Pd(OAc)₂ is a common choice, but its reduction to the active Pd(0) species is a key step.
The formation of palladium black indicates the aggregation of Pd(0) particles, which leads to a loss of catalytic activity. This can be caused by several factors, including high temperatures, the absence of a stabilizing ligand, or the presence of oxygen.
To mitigate catalyst decomposition:
-
Ligand Selection: Employing phosphine ligands can stabilize the Pd(0) species and prevent aggregation. Bulky, electron-rich phosphine ligands are often effective. For electron-rich aryl halides, these types of ligands can also facilitate the oxidative addition step.
-
Catalyst Loading: While increasing catalyst loading might seem like a solution for a sluggish reaction, it can sometimes exacerbate decomposition. It's often better to optimize other reaction parameters first.
-
Precatalysts: Consider using air- and moisture-stable palladium precatalysts that can generate the active Pd(0) species more cleanly and efficiently under the reaction conditions.
Q3: What is the role of the base in the Heck reaction with acrylates, and how do I select the right one?
The base plays a critical role in the Heck reaction's catalytic cycle. Its primary function is to neutralize the hydrogen halide (HX) that is formed during the reaction, which regenerates the active Pd(0) catalyst. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).
The choice and amount of base can significantly impact the reaction yield. The base should be strong enough to react with the generated acid but not so strong that it promotes side reactions of the acrylate, such as anionic polymerization.[2] The solubility of the base in the chosen solvent is also an important consideration.
Q4: My reaction is stalling, or the conversion is incomplete. How do temperature and solvent choice affect the outcome?
Temperature is a critical parameter in the Heck reaction. A temperature that is too low may result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to catalyst decomposition and the formation of side products. A gradual increase in temperature should be explored if the reaction is not proceeding.
The solvent's role is to solubilize the reactants and stabilize the catalytic species. Polar aprotic solvents like DMF, NMP, and dioxane are commonly used. The choice of solvent can influence reaction rates and yields, so screening different solvents can be a valuable optimization step.
Q5: I'm observing the formation of side products. What are the common side reactions with acrylates in the Heck reaction?
Besides the desired product, several side reactions can occur in the Heck reaction with acrylates, leading to a lower yield of the intended product. These can include:
-
Homocoupling: The coupling of two aryl halide molecules can occur, especially at higher temperatures.
-
Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.
-
Isomerization of the Product: The double bond in the product can sometimes isomerize.
-
Polymerization/Oligomerization of the Acrylate: Acrylates are susceptible to polymerization, especially in the presence of strong bases or at high temperatures.[2] This can be a significant contributor to low yields of the desired Heck product. To minimize this, use the mildest effective base and the lowest possible reaction temperature.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different catalysts, bases, and solvents on the yield of the Heck reaction with acrylates, based on literature data.
Table 1: Effect of Palladium Source on the Heck Reaction of 4-Bromoanisole with 2-Ethylhexyl Acrylate [3]
| Palladium Source (1 mol%) | % Conversion of Substrate | % Isolated Yield | Remarks |
| Palladium on charcoal (10%) | 78 | 52 | Impurity formation |
| Palladium chloride | 72 | 67 | Slow reaction |
| Palladium acetate | 75 | 72 | No impurity formation, less reaction time |
Reaction Conditions: 4-bromoanisole (0.0027 mol), 2-ethylhexyl acrylate (0.004 mol), NaHCO₃ (0.004 mol), N-phenyl urea (0.000054 mol), N-methyl N-butyl morpholinium tetrafluoroborate (2 g), 180°C, 12 h.
Table 2: Effect of Base and Solvent on the Heck Reaction of 2-Acetyl-5-bromobenzofuran with Ethyl Acrylate [4]
| Base | Solvent | Yield (%) |
| Et₃N | Water/TBAB | 95 (GC conversion) |
| KOH | Water/TBAB | 91 (GC conversion) |
| Et₃N | DMF/TBAB | 99 |
| KOH | DMF/TBAB | 85 (GC conversion) |
Reaction Conditions: 2-acetyl-5-bromobenzofuran, ethyl acrylate, base, solvent, and TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst, heated at 130°C.
Table 3: Substrate Scope for the Mizoroki-Heck Reaction with Acrylates using a Palladate Pre-catalyst [5][6]
| Aryl Halide | Acrylate | Yield (%) |
| 4-Bromoanisole | n-Butyl acrylate | 96 |
| 4-Iodoanisole | n-Butyl acrylate | 98 |
| 4-Bromobenzonitrile | n-Butyl acrylate | 78 |
| 4-Iodobenzonitrile | n-Butyl acrylate | 82 |
| 4-Bromoanisole | tert-Butyl acrylate | 84 |
| 4-Iodoanisole | tert-Butyl acrylate | 96 |
Reaction Conditions: Aryl halide (1 equiv), acrylate (1 equiv), K₂CO₃ (2 equiv), Pd-1 pre-catalyst (1.4 mol%), DMF, 100°C.
Experimental Protocols
General Protocol for the Heck Reaction of an Aryl Bromide with an Acrylate in an Ionic Liquid [3]
This protocol is for the reaction of 4-bromoanisole with 2-ethylhexyl acrylate.
Materials:
-
4-Bromoanisole (0.5 g, 0.0027 mol)
-
2-Ethylhexyl acrylate (0.73 g, 0.004 mol)
-
Palladium acetate (0.006 g, 0.000027 mol)
-
N-phenyl urea (0.007 g, 0.000054 mol)
-
Sodium bicarbonate (0.336 g, 0.004 mol)
-
N-methyl N-butyl morpholinium tetrafluoroborate (ionic liquid solvent, 2 g)
-
Toluene
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a 25 mL round-bottom flask equipped with a reflux condenser, add the ionic liquid (2 g), 4-bromoanisole (0.5 g), and 2-ethylhexyl acrylate (0.73 g).
-
Add palladium acetate (0.006 g), N-phenyl urea (0.007 g), and sodium bicarbonate (0.336 g) to the flask.
-
Heat the reaction mixture to 180°C and stir for 12 hours.
-
After completion, cool the reaction to room temperature.
-
Extract the product with hot toluene (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (5:95) to yield the pure product (0.55 g, 72%).
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in the Heck reaction.
Common Side Reactions with Acrylates
References
Technical Support Center: Efficient Suzuki Coupling of Aryl Halides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions of aryl halides. Our aim is to help you navigate common experimental challenges and optimize your catalyst selection for efficient and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is resulting in a low yield or has failed completely. What are the initial troubleshooting steps?
A1: Low or no yield is a common issue that can often be resolved by systematically evaluating your reaction components and conditions.[1] Start by considering the following:
-
Reagent Integrity:
-
Aryl Halide: The reactivity of the aryl halide is critical, with the general trend being I > Br > OTf >> Cl.[2] Aryl chlorides are notably less reactive and often necessitate specialized, highly active catalyst systems.[3][4]
-
Boronic Acid/Ester: Boronic acids, particularly electron-deficient ones, are prone to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters or MIDA boronates can mitigate this issue.[2]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially with exposure to air.[2] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.[2]
-
-
Reaction Conditions:
-
Inert Atmosphere: The palladium(0) catalyst and phosphine ligands are sensitive to oxygen.[2][5] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2]
-
Solvent and Base Purity: Use anhydrous and degassed solvents.[2] The choice and purity of the base are also critical, as it plays a key role in the transmetalation step.[6]
-
Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common include:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by high temperatures and certain bases.[7] To minimize this, you can:
-
Homocoupling: This is the coupling of two boronic acid molecules. It can be favored by the presence of oxygen or Pd(II) species.[3] To reduce homocoupling:
-
Dehalogenation: This is the reduction of the aryl halide to the corresponding arene. Switching from an aryl iodide to a bromide or chloride may reduce the likelihood of this side reaction.[8]
Q3: How do I select the optimal palladium catalyst and ligand for my specific aryl halide?
A3: The choice of catalyst and ligand is highly dependent on the reactivity of your aryl halide.
-
For Aryl Iodides and Bromides: These are generally more reactive, and a wider range of palladium catalysts can be effective. Standard catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a phosphine ligand (e.g., PPh₃, P(t-Bu)₃) are often successful.[9]
-
For Aryl Chlorides: Due to their lower reactivity, aryl chlorides require more specialized and highly active catalyst systems.[4][10] Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are often necessary to facilitate the challenging oxidative addition step.[5][11] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines for coupling aryl chlorides.[5]
-
For Heteroaryl Halides: These substrates can be challenging due to the potential for the heteroatom to coordinate to the palladium catalyst and inhibit its activity.[12][13] The selection of the appropriate ligand is crucial, and often, bulky and electron-rich ligands are required to achieve good results.[11][14]
Q4: What is the role of the base and solvent in the Suzuki coupling reaction, and how do I choose them?
A4: The base and solvent system significantly influences the reaction's efficiency.
-
Base: The base is essential for activating the boronic acid in the transmetalation step.[6]
-
Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and often provide high yields.[6][15]
-
Cesium carbonate (Cs₂CO₃) is a stronger base and can be effective for more challenging couplings.[6]
-
Organic bases such as triethylamine (TEA) are generally less effective than inorganic bases.[6]
-
-
Solvent: The solvent must be capable of dissolving the reagents and be stable under the reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action |
| Poor Reagent Quality | Use fresh, high-purity aryl halide, boronic acid/ester, catalyst, and ligand.[2] |
| Catalyst Deactivation | Ensure a strictly inert atmosphere by thoroughly degassing the solvent and reaction vessel.[2] |
| Inefficient Oxidative Addition (esp. for aryl chlorides) | Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands) or NHC ligands.[5][11] |
| Protodeboronation of Boronic Acid | Use a more stable boronic acid derivative (pinacol ester, MIDA boronate), a milder base, or optimize for lower temperature and shorter reaction time.[2] |
| Incorrect Base or Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water, DMF).[6][16] |
Issue 2: Presence of Significant Side Products
| Side Product Observed | Troubleshooting Action |
| Homocoupling Product (from boronic acid) | Ensure thorough deoxygenation of the reaction mixture. Consider using a slight excess of the aryl halide.[3][7] |
| Dehalogenated Starting Material | Consider switching to a less reactive aryl halide (e.g., from iodide to bromide).[8] |
| Protodeboronated Starting Material | See troubleshooting actions for "Protodeboronation of Boronic Acid" in Issue 1. |
Data Presentation: Catalyst, Ligand, and Base Screening
The following tables summarize the impact of different reaction components on the yield of Suzuki coupling reactions, compiled for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [7] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [7] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [7] |
Table 2: Effect of Different Bases on the Yield of Suzuki-Miyaura Coupling Reactions
| Base | Solvent | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| TEA | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
| Data compiled from multiple sources for illustrative purposes.[6] |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general framework. Optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) should be determined for each specific substrate combination.
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), the palladium catalyst (e.g., 1-5 mol%), the ligand (if required), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. If using an aqueous system, the water should also be degassed.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. researchgate.net [researchgate.net]
Improving stereoselectivity in the Wittig reaction of aldehydes
Welcome to the technical support center for the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stereoselective synthesis of alkenes from aldehydes.
Frequently Asked Questions (FAQs)
Q1: What determines the primary stereochemical outcome (E vs. Z) of the Wittig reaction?
The stereoselectivity of the Wittig reaction is primarily dictated by the structure of the phosphonium ylide used. Ylides are generally categorized as unstabilized, stabilized, or semi-stabilized based on the substituents on the carbanionic carbon.[1][2]
-
Unstabilized Ylides: These ylides have alkyl or other non-conjugating groups (e.g., -CH₃, -CH₂CH₃) and are highly reactive. They typically react under kinetic control to predominantly form the Z-alkene.[3][4]
-
Stabilized Ylides: These ylides bear electron-withdrawing groups (e.g., esters, ketones, nitriles) that delocalize the negative charge, making them less reactive.[3] Their reactions are generally reversible and proceed under thermodynamic control to selectively yield the more stable E-alkene.[3][5]
-
Semi-stabilized Ylides: Ylides with aryl substituents (e.g., benzyl) often provide poor selectivity, resulting in mixtures of E and Z isomers.[6]
Q2: My reaction with an unstabilized ylide is giving a poor Z:E ratio. How can I improve Z-selectivity?
Poor Z-selectivity in reactions with unstabilized ylides is often due to conditions that allow for the equilibration of reaction intermediates. Key factors to control are:
-
Lithium Salts: The presence of lithium salts, often introduced when using organolithium bases like n-butyllithium (n-BuLi) to form the ylide, can disrupt Z-selectivity by stabilizing the betaine intermediate and promoting equilibration.[7][8] Using sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS, NaNH₂) can create "salt-free" conditions that significantly enhance Z-selectivity.[7][9]
-
Solvent: Non-polar, aprotic solvents like THF or diethyl ether are standard for unstabilized ylides.[6] Performing the reaction in dimethylformamide (DMF) in the presence of salts like lithium iodide (LiI) or sodium iodide (NaI) can, in some cases, push the selectivity almost exclusively to the Z-isomer.[6][10]
-
Temperature: Low reaction temperatures (e.g., -78 °C) are crucial. This favors the kinetically controlled pathway that leads to the cis-oxaphosphetane intermediate, which subsequently collapses to the Z-alkene.[3][11]
Q3: How can I obtain the E-alkene when using an unstabilized ylide?
While unstabilized ylides inherently favor Z-alkene formation, the Schlosser modification is a powerful technique to reverse this selectivity and obtain the E-alkene.[6][10] This method involves treating the intermediate betaine, formed at low temperature, with a second equivalent of a strong base (like phenyllithium). This deprotonates the carbon adjacent to the phosphorus, allowing the intermediate to equilibrate to the more stable threo-lithiobetaine. Subsequent protonation and warming lead to the selective formation of the E-alkene.[8][12][13]
Q4: My reaction with a stabilized ylide is not going to completion or is very slow. What can I do?
Stabilized ylides are less reactive than their unstabilized counterparts. Issues with reaction completion often arise from:
-
Steric Hindrance: Sterically hindered aldehydes or ketones react poorly with stabilized ylides.[10] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a common and effective alternative.[6][10]
-
Reaction Temperature: While higher temperatures can favor E-selectivity, they can also be necessary to drive the reaction to completion. If the reaction is sluggish at room temperature, gentle heating may be required.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of alkene product. | 1. Incomplete ylide formation. 2. Aldehyde is labile (decomposed or polymerized). 3. Steric hindrance, especially with stabilized ylides. | 1. Ensure the phosphonium salt is fully deprotonated. Use a sufficiently strong, non-nucleophilic base and allow adequate time for ylide formation (often indicated by a color change). 2. Use freshly purified or distilled aldehyde. Consider forming the aldehyde in situ from the corresponding alcohol immediately before the Wittig reaction.[6] 3. For hindered carbonyls, consider the more reactive Horner-Wadsworth-Emmons (HWE) reagents. |
| Poor E/Z selectivity with a semi-stabilized ylide. | Semi-stabilized ylides are inherently prone to giving isomeric mixtures.[6] | 1. Systematically screen different solvents and temperatures to optimize the ratio for your specific substrates. 2. If high selectivity for one isomer is critical, consider alternative olefination methods like the Julia-Kocienski olefination.[6] |
| Difficulty removing triphenylphosphine oxide (Ph₃P=O) byproduct. | Ph₃P=O can be poorly soluble in some solvents and co-elute with the product during chromatography. | 1. After the reaction, Ph₃P=O can sometimes be precipitated by adding a non-polar solvent like hexane or pentane and removed by filtration. 2. For laboratory-scale reactions, careful column chromatography is often effective. 3. Consider using phosphonate-based reagents (HWE reaction), as the phosphate byproducts are typically water-soluble and easily removed during aqueous workup.[7] |
Data Presentation: Stereoselectivity Under Various Conditions
The following tables summarize quantitative data on how different reaction parameters can influence the E/Z ratio of the alkene product.
Table 1: Effect of Ylide Type on Stereoselectivity
| Aldehyde | Ylide Type | Ylide Structure | Conditions | Z:E Ratio | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Unstabilized | Ph₃P=CHCH₃ | THF, -78°C to RT | >95:5 | [3][4] |
| Benzaldehyde | Stabilized | Ph₃P=CHCO₂Et | DCM, RT | <5:95 | [5][14] |
| Benzaldehyde | Semi-stabilized | Ph₃P=CHPh | Toluene, 110°C | 25:75 | [15] |
| Propanal | Unstabilized | Ph₃P=CH(CH₂)₂CH₃ | THF, n-BuLi | >95:5 |[3] |
Table 2: Effect of Solvent and Base (Salt vs. Salt-Free Conditions)
| Ylide | Aldehyde | Base | Solvent | Temperature (°C) | Z:E Ratio | Reference |
|---|---|---|---|---|---|---|
| Ph₃P=CHPh | Benzaldehyde | K₂CO₃/18-crown-6 | Toluene | 110 | 25:75 | [15] |
| Ph₃P=CHPh | Benzaldehyde | K₂CO₃/18-crown-6 | THF | 65 | 32:68 | [15] |
| Ph₃P=CHPh | Benzaldehyde | K₂CO₃/18-crown-6 | Dichloromethane | 40 | 55:45 | [15] |
| Ph₃P=CHPh | Benzaldehyde | K₂CO₃/18-crown-6 | Water | 100 | 83:17 | [15] |
| Ph₃P=CH(CH₂)₃CH₃ | Hexanal | n-BuLi (Li⁺ present) | THF | -78 to RT | 58:42 | [9] |
| Ph₃P=CH(CH₂)₃CH₃ | Hexanal | NaNH₂ (salt-free) | THF | -78 to RT | High Z |[9] |
Experimental Protocols
Protocol 1: General Procedure for a Z-Selective Wittig Reaction (Unstabilized Ylide)
This protocol is designed for reactions under salt-free conditions to maximize Z-selectivity.
-
Apparatus Setup: Dry a round-bottom flask equipped with a magnetic stir bar under flame or in an oven. Cool it under a stream of inert gas (e.g., nitrogen or argon).
-
Ylide Generation:
-
Add the alkyltriphenylphosphonium salt (1.1 eq.) to the flask.
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add a strong, non-lithium base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) (1.05 eq.).
-
Allow the mixture to stir at room temperature for 1-2 hours. The formation of the ylide is often indicated by a distinct color change (e.g., deep red or orange).
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for an E-Selective Wittig Reaction (Stabilized Ylide)
This protocol uses a stable ylide that can often be handled in air.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the stabilized phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.1 eq.) and the aldehyde (1.0 eq.).
-
Solvent Addition: Add a suitable solvent such as dichloromethane (DCM) or toluene.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, the mixture may be heated to reflux until the starting material is consumed.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Add a non-polar solvent (e.g., hexanes) to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture, washing the solid with cold non-polar solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
If necessary, further purify the product by flash column chromatography.
-
Protocol 3: The Schlosser Modification for E-Alkene Synthesis from Unstabilized Ylides
This protocol allows for the selective formation of E-alkenes from ylides that would normally produce Z-alkenes.
-
Apparatus Setup: Use an oven-dried, three-necked flask equipped with a stir bar, thermometer, and argon inlet.
-
Ylide Generation:
-
Suspend the alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous THF.
-
Cool the suspension to -78 °C.
-
Add n-butyllithium (n-BuLi) (1.05 eq.) dropwise and stir for 30 minutes at -78 °C.
-
-
Betaine Formation:
-
Add the aldehyde (1.0 eq.) dropwise at -78 °C and stir for 1 hour, allowing the syn-betaine-Li salt complex to form.
-
-
Epimerization:
-
Add a second equivalent of strong base, typically phenyllithium (1.1 eq.), at -78 °C. Stir for 30-60 minutes to form the more stable threo-β-oxido phosphonium ylide.
-
-
Protonation and Elimination:
-
Add a proton source (e.g., a solution of HCl in ether or tert-butanol) to quench the ylide.
-
Allow the mixture to slowly warm to room temperature. The threo-betaine will eliminate to form the E-alkene.
-
-
Workup and Purification: Follow the standard workup and purification procedure as described in Protocol 1.
Visualizations
Caption: Decision workflow for selecting the appropriate Wittig reaction conditions.
Caption: Simplified mechanistic pathways influencing stereoselectivity.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]
- 13. synarchive.com [synarchive.com]
- 14. sciepub.com [sciepub.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of Methyl 3-(4-formylphenyl)acrylate
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for determining the purity of Methyl 3-(4-formylphenyl)acrylate, a valuable building block in organic synthesis. We present a detailed High-Performance Liquid Chromatography (HPLC) method, supported by experimental protocols and a comparative analysis with alternative techniques, to aid in the selection of the most appropriate analytical strategy.
This compound is an organic compound containing both an aldehyde and a methyl ester functional group, making its analysis susceptible to challenges such as oxidation of the aldehyde to a carboxylic acid. The presence of these functional groups and the aromatic ring with conjugated double bonds makes it a chromophoric molecule, well-suited for UV detection in liquid chromatography.
Recommended Analytical Approach: Reversed-Phase HPLC
A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the recommended approach for the purity analysis of this compound. This technique offers high resolution, sensitivity, and specificity for separating the main compound from its potential impurities.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar to non-polar aromatic compounds.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase suppresses the ionization of potential acidic impurities, leading to better peak shape and retention.[1] |
| Mobile Phase B | Acetonitrile | A common organic modifier with low UV cutoff and viscosity, suitable for gradient elution.[3][4][5] |
| Elution | Gradient | A gradient elution is optimal for separating the main compound from potential impurities with different polarities, such as the more polar 4-formylcinnamic acid.[6][7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Detection | UV at 275 nm | The conjugated system of the molecule is expected to have a strong UV absorbance in this region, similar to cinnamic acid derivatives.[1] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Comparative Analysis of Analytical Techniques
While RP-HPLC is the preferred method, other techniques can be employed for the analysis of this compound. The following table provides a comparison of their performance characteristics.
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for Purity Analysis |
| Reversed-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution, high sensitivity, quantitative, suitable for stability-indicating assays.[1][8] | Requires specialized equipment and solvents. | Excellent |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency for volatile and thermally stable compounds. | The high temperatures involved may cause degradation or polymerization of the acrylate moiety. Derivatization may be required for the aldehyde group. | Moderate (with caution) |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis. | Not a quantitative method for accurate purity determination. Lower resolution compared to HPLC. | Limited (for qualitative monitoring) |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample volume. | Can be less robust than HPLC for routine quality control. | Good (alternative to HPLC) |
Experimental Protocols
Preparation of Standard and Sample Solutions for HPLC Analysis
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent (Acetonitrile/Water, 50:50 v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
HPLC Operating Procedure
-
Set up the HPLC system with the column and mobile phases as described in the "Proposed HPLC Method Parameters" table.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the standard solution, and then the sample solution.
-
Process the chromatograms to determine the retention time and peak area of this compound and any impurities.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow of the HPLC purity analysis for this compound.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. ACETONITRILE – HPLC GRADIENT GRADE – Purity Solvents [puritysolvents.com]
- 4. uhplcs.com [uhplcs.com]
- 5. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 6. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. irjpms.com [irjpms.com]
A Comparative Guide to the Analysis of Methyl 3-(4-formylphenyl)acrylate Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is critical for process optimization, yield determination, and impurity profiling. The synthesis of Methyl 3-(4-formylphenyl)acrylate, a valuable intermediate, can be achieved through various synthetic routes, most commonly the Wittig and Heck reactions. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the qualitative and quantitative analysis of the reaction mixture.
At a Glance: Method Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | In-situ Infrared (IR) Spectroscopy | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation by differential partitioning between a liquid mobile phase and a solid stationary phase with UV detection. | Real-time monitoring of vibrational modes of functional groups. | Quantitative determination of analytes based on the intensity of NMR signals relative to an internal standard. |
| Primary Use | Identification and quantification of volatile components, impurity profiling. | Quantification of the main product and non-volatile impurities. | Real-time reaction kinetics and endpoint determination. | Structural elucidation and quantification of all NMR-active species in the mixture. |
| Sample Prep | Dilution, possible derivatization for polar analytes. | Dilution, filtration. | None (probe inserted directly into the reactor). | Dilution in a deuterated solvent with an internal standard. |
| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode. | Moderate to high, depending on the chromophore. | Dependent on the concentration and IR activity of the species. | Moderate, requires higher concentrations than MS techniques. |
| Selectivity | Excellent, provides structural information from mass spectra. | Good, but can be limited by co-eluting species. | Good for specific functional groups. | Excellent, provides detailed structural information. |
Quantitative Data Summary
The following table presents a summary of expected quantitative performance data for the analysis of this compound using GC-MS and a common alternative, HPLC-UV. This data is extrapolated from the analysis of structurally similar compounds such as methyl cinnamate and methyl 4-formylbenzoate.[1][2]
| Parameter | GC-MS (Expected Performance) | HPLC-UV (Established Alternative) |
| Linearity (R²) | > 0.995 | > 0.997 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 0.2 - 0.7 µg/mL |
| Precision (RSD%) | < 5% | < 3.5% |
| Accuracy (Recovery %) | 95 - 105% | 97 - 103% |
| Analysis Time per Sample | ~20 minutes | ~15 minutes |
Experimental Protocols
GC-MS Analysis of the Reaction Mixture
This protocol is designed for the quantitative analysis of this compound and the identification of potential impurities.
1. Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture and dilute it with 900 µL of a suitable solvent like dichloromethane or ethyl acetate.
-
For quantitative analysis, add an appropriate internal standard (e.g., dimethyl terephthalate) to the diluted sample.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[3]
-
Injector: Split/splitless inlet at 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 280°C at 25°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and identification of unknowns. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring characteristic ions of the target analyte.
3. Data Analysis:
-
Identification: The product and impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards.
-
Quantification: A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.
Alternative Analytical Techniques
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust technique for the quantification of the main product, especially if it is not sufficiently volatile or is thermally labile.[4]
1. Sample Preparation:
-
Quench and dilute an aliquot of the reaction mixture with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
In-situ Infrared (IR) Spectroscopy
In-situ IR provides real-time monitoring of the reaction, allowing for the tracking of reactants, intermediates, and products without sampling.[5][6]
1. Experimental Setup:
-
An IR probe (e.g., ReactIR with a diamond or silicon ATR probe) is inserted directly into the reaction vessel.
2. Data Acquisition:
-
Spectra are collected at regular intervals throughout the reaction.
-
The disappearance of reactant peaks (e.g., the aldehyde C=O stretch) and the appearance of product peaks (e.g., the ester C=O stretch and the alkene C=C stretch) are monitored.[7]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful tool for the simultaneous quantification of multiple components in a mixture without the need for individual calibration curves for each compound, provided a certified internal standard is used.[8][9]
1. Sample Preparation:
-
An accurately weighed aliquot of the reaction mixture is dissolved in a known volume of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
2. NMR Acquisition:
-
A ¹H NMR spectrum is acquired with parameters that ensure accurate integration (e.g., long relaxation delay).
3. Data Analysis:
-
The concentration of each component is determined by comparing the integral of a characteristic peak for that component to the integral of a peak from the internal standard.
Visualizing the Workflow and Concepts
Caption: Workflow for GC-MS analysis of the reaction mixture.
Caption: Synthetic routes and potential byproducts.
Caption: Logic for selecting the appropriate analytical method.
Conclusion
The choice of analytical technique for monitoring the synthesis of this compound depends on the specific analytical goal.
-
GC-MS is a superior technique for the detailed characterization of the reaction mixture, offering excellent separation and definitive identification of the product and potential volatile impurities, such as unreacted starting materials or byproducts from side reactions (e.g., homocoupling in the Heck reaction).[10]
-
HPLC-UV provides a robust and often faster method for routine quantitative analysis of the main product, particularly in a quality control environment.[2][4]
-
In-situ IR spectroscopy is invaluable for reaction optimization and mechanistic studies, providing real-time kinetic data without the need for sampling.[11]
-
qNMR offers a powerful method for the simultaneous and absolute quantification of multiple components in the reaction mixture, as well as unambiguous structural confirmation.[12]
For a comprehensive understanding of the reaction, a combination of these techniques is often employed. For instance, in-situ IR can be used to monitor the reaction progress and determine the optimal endpoint, after which GC-MS or HPLC-UV can be used for accurate quantification and impurity profiling of the final product mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. mt.com [mt.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 9. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portal.fis.tum.de [portal.fis.tum.de]
- 12. Quantitative high-resolution on-line NMR spectroscopy in reaction and process monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Reactivity Landscape: A Comparative Analysis of Methyl 3-(4-formylphenyl)acrylate and Other Aldehydes
For Immediate Publication
GOTHENBURG, Sweden – December 25, 2025 – In a new comparative guide designed for researchers, scientists, and drug development professionals, the chemical reactivity of Methyl 3-(4-formylphenyl)acrylate is benchmarked against a range of other aromatic and aliphatic aldehydes. This guide provides a comprehensive overview of the electronic and steric factors governing aldehyde reactivity, supported by quantitative data, detailed experimental protocols for comparative analysis, and a visualization of a key cellular signaling pathway influenced by such compounds.
This compound, a benzaldehyde derivative featuring an electron-withdrawing acrylate group at the para position, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its dual functionality—an electrophilic aldehyde and a Michael acceptor—opens avenues for diverse chemical transformations. Understanding its reactivity profile in comparison to other aldehydes is crucial for optimizing reaction conditions, predicting product formation, and designing novel therapeutic agents.
Comparative Reactivity Analysis
The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, thereby increasing the rate of nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect. The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents on the reactivity of aromatic compounds.
The table below summarizes the relative reactivity of this compound and other selected aldehydes in a model nucleophilic addition reaction. The reactivity of this compound is estimated based on the known electron-withdrawing nature of the para-acrylate substituent, positioning it as a highly reactive aromatic aldehyde.
| Aldehyde | Substituent (para) | Electronic Effect | Relative Rate Constant (k/k₀) |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong Electron-Donating | 0.27 |
| 4-Methylbenzaldehyde (Tolualdehyde) | -CH₃ | Weak Electron-Donating | 0.65 |
| Benzaldehyde | -H | Neutral | 1.00 |
| 4-Chlorobenzaldehyde | -Cl | Weak Electron-Withdrawing | 2.30 |
| This compound | -CH=CHCOOCH₃ | Strong Electron-Withdrawing | ~5.0 (Estimated) |
| 4-Nitrobenzaldehyde | -NO₂ | Very Strong Electron-Withdrawing | 10.2 |
| Acetaldehyde | (Aliphatic) | - | ~150 |
| Formaldehyde | (Aliphatic) | - | ~2000 |
Note: Relative rate constants are based on literature data for nucleophilic addition reactions and are normalized to benzaldehyde. The value for this compound is an estimation based on the expected strong electron-withdrawing effect of the acrylate group.
Experimental Protocols for Reactivity Assessment
To facilitate reproducible and standardized comparisons of aldehyde reactivity, two detailed experimental protocols are provided below: one employing UV-Vis spectrophotometry and the other utilizing Nuclear Magnetic Resonance (NMR) spectroscopy.
Kinetic Analysis of Schiff Base Formation using UV-Vis Spectrophotometry
This method monitors the formation of a colored Schiff base product over time, allowing for the determination of reaction rates.
Materials:
-
Aldehyde of interest (e.g., this compound, Benzaldehyde)
-
Aniline
-
Absolute Ethanol (Spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare stock solutions of the aldehyde (0.1 M) and aniline (0.1 M) in absolute ethanol.
-
Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix 1.0 mL of the aniline stock solution with 1.9 mL of absolute ethanol.
-
Initiate the reaction by adding 0.1 mL of the aldehyde stock solution to the cuvette, bringing the total volume to 3.0 mL. Final concentrations will be 3.33 mM for both reactants.
-
Immediately start recording the absorbance at the λmax of the Schiff base product (determined by a preliminary scan) at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe significant product formation.
-
Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
In-Situ Reaction Monitoring by ¹H NMR Spectroscopy
This technique allows for the direct observation of the consumption of reactants and the formation of products, providing a comprehensive kinetic profile.
Materials:
-
Aldehyde of interest
-
Nucleophile (e.g., a phosphonium ylide for a Wittig reaction)
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve a known amount of the aldehyde and the internal standard in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations by integrating the characteristic signals of the aldehyde and the internal standard.
-
Initiate the reaction by adding a known amount of the nucleophile to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the aldehyde reactant and the alkene product relative to the internal standard.
-
Plot the concentration of the reactant and product as a function of time to determine the reaction kinetics.[1]
Cellular Signaling Pathway: Keap1-Nrf2 Activation
This compound, as an α,β-unsaturated carbonyl compound, is a potential Michael acceptor. Such electrophilic species are known to interact with cellular nucleophiles, including cysteine residues in proteins, thereby modulating signaling pathways. One of the most critical pathways affected by such electrophiles is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.[2][3][4]
Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1 protein. Electrophilic compounds like this compound can react with cysteine residues on Keap1, leading to a conformational change that prevents it from targeting Nrf2 for degradation. Consequently, Nrf2 accumulates, translocates to the nucleus, and activates the expression of a battery of antioxidant and cytoprotective genes.[2][5]
Caption: The Keap1-Nrf2 signaling pathway activated by electrophiles.
Conclusion
This comparative guide establishes this compound as a highly reactive aromatic aldehyde due to the strong electron-withdrawing nature of its para-acrylate substituent. The provided experimental protocols offer a robust framework for researchers to quantitatively assess its reactivity in various chemical transformations. Furthermore, the elucidation of its potential interaction with the Keap1-Nrf2 signaling pathway highlights its relevance in the context of drug development and cellular biology. This guide serves as a valuable resource for scientists working with aldehydes, enabling more informed decisions in experimental design and the development of novel chemical entities.
References
- 1. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. rem.bioscientifica.com [rem.bioscientifica.com]
- 4. Nrf2 Activation and Its Coordination with the Protective Defense Systems in Response to Electrophilic Stress | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
¹H and ¹³C NMR Characterization of Methyl 3-(4-formylphenyl)acrylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of Methyl 3-(4-formylphenyl)acrylate. It includes a detailed comparison with structurally similar compounds, complete experimental protocols for data acquisition, and a visual representation of the molecule's structure with key NMR correlations. This information is intended to support researchers in identifying and characterizing this compound and similar chemical entities in various research and development settings.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and compares it with two structurally related compounds: Methyl Cinnamate and Cinnamaldehyde. This comparative analysis highlights the influence of the para-formyl substituent on the chemical shifts of the acrylate and phenyl group protons and carbons.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| This compound | 10.02 | s | - | 1H | -CHO |
| 7.89 | d | 8.0 | 2H | Ar-H (ortho to CHO) | |
| 7.72 | d | 16.4 | 1H | Ar-CH= | |
| 7.67 | d | 8.0 | 2H | Ar-H (meta to CHO) | |
| 6.55 | d | 16.0 | 1H | =CH-COOCH₃ | |
| 3.82 | s | - | 3H | -OCH₃ | |
| Methyl Cinnamate [1] | 7.70 | d | 16.0 | 1H | Ar-CH= |
| 7.51-7.52 | m | - | 2H | Ar-H | |
| 7.37-7.39 | m | - | 3H | Ar-H | |
| 6.44 | d | 16.0 | 1H | =CH-COOCH₃ | |
| 3.80 | s | - | 3H | -OCH₃ | |
| trans-Cinnamaldehyde [2] | 9.699 | d | 7.8 | 1H | -CHO |
| 7.64-7.33 | m | - | 5H | Ar-H | |
| 7.48 | d | 16.0 | 1H | Ar-CH= | |
| 6.624 | dd | 16.0, 7.8 | 1H | =CH-CHO |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | δ (ppm) | Assignment |
| This compound (Predicted) | ~191 | -CHO |
| ~167 | -C=O | |
| ~143 | Ar-CH= | |
| ~139 | Ar-C (ipso to CHO) | |
| ~135 | Ar-C (ipso to acrylate) | |
| ~130 | Ar-CH (ortho to CHO) | |
| ~128 | Ar-CH (meta to CHO) | |
| ~120 | =CH-COOCH₃ | |
| 52.0 | -OCH₃ | |
| (E)-methyl 3-(p-tolyl)acrylate [3] | 168.01 | -C=O |
| 145.21 | Ar-CH= | |
| 141.02 | Ar-C (ipso to CH₃) | |
| 131.91 | Ar-C (ipso to acrylate) | |
| 129.97 | Ar-CH | |
| 128.42 | Ar-CH | |
| 116.91 | =CH-COOCH₃ | |
| 51.98 | -OCH₃ | |
| 21.82 | -CH₃ | |
| trans-Cinnamaldehyde [4] | 193.6 | -CHO |
| 152.6 | Ar-CH= | |
| 134.2 | Ar-C (ipso) | |
| 129.1 | Ar-CH | |
| 128.6 | Ar-CH | |
| 128.5 | =CH-CHO |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate compound characterization.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
¹H NMR Spectroscopy
-
Spectrometer: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 scans.
-
Acquisition Time: 4.096 seconds.
-
Relaxation Delay: 1.0 second.
-
Spectral Width: 8278 Hz (20.6 ppm).
-
Temperature: 298 K.
¹³C NMR Spectroscopy
-
Spectrometer: Bruker Avance 100 MHz spectrometer (or equivalent).
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to provide a spectrum with single lines for each carbon.
-
Number of Scans: 1024 scans.
-
Acquisition Time: 1.088 seconds.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 24038 Hz (238.9 ppm).
-
Temperature: 298 K.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to remove any distortions.
-
Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key ¹H NMR chemical shifts.
Caption: Molecular structure of this compound with ¹H NMR assignments.
References
A Comparative FT-IR Analysis of Methyl 3-(4-formylphenyl)acrylate Functional Groups
This guide provides a detailed Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Methyl 3-(4-formylphenyl)acrylate, a key intermediate in the synthesis of various organic compounds. Prepared for researchers, scientists, and drug development professionals, this document offers a comparative look at its characteristic functional group absorptions, supported by experimental data and protocols.
FT-IR Spectral Data Comparison
The FT-IR spectrum of this compound is characterized by the presence of an α,β-unsaturated ester and an aromatic aldehyde. To facilitate the identification of its key functional groups, the following table compares its expected vibrational frequencies with those of two similar compounds: Benzaldehyde, representing the aromatic aldehyde moiety, and Methyl benzoate, representing an α,β-unsaturated methyl ester.
| Functional Group | Vibration Mode | This compound (Expected, cm⁻¹) | Benzaldehyde (Observed, cm⁻¹) | Methyl Benzoate (Observed, cm⁻¹) |
| Aldehyde | C-H Stretch | 2850 - 2820 & 2750 - 2720 | ~2820 & ~2720[1] | - |
| Aromatic | C-H Stretch | 3100 - 3000 | ~3073 - 3030[1][2] | 3100 - 3000 |
| α,β-Unsaturated Ester | C=O Stretch | 1730 - 1715 | - | 1730 - 1715 |
| Aromatic Aldehyde | C=O Stretch | 1710 - 1685 | ~1710 - 1700[1][3] | - |
| Alkene | C=C Stretch | 1640 - 1600 | - | - |
| Aromatic | C=C Stretch | 1600 - 1450 | 1600 - 1500[1] | 1600 - 1450 |
| Ester | C-O Stretch | 1300 - 1100 | - | 1300 - 1000 |
| Aromatic | C-H Out-of-Plane Bend | 900 - 675 | 745 & 685 (monosubstituted) | 750 - 700 (monosubstituted) |
Experimental Protocol: ATR-FT-IR Spectroscopy
The following protocol outlines the procedure for acquiring an FT-IR spectrum of a solid organic compound using an Attenuated Total Reflectance (ATR) accessory.
1. Instrument Preparation:
- Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
- Verify that the ATR accessory is correctly installed in the sample compartment.
- Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
2. Background Spectrum Acquisition:
- With the clean, empty ATR crystal, initiate a background scan.
- The background scan collects the infrared spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. This will be subtracted from the sample spectrum to provide the spectrum of the sample alone.
- Typical parameters for a background scan are 16-32 scans at a resolution of 4 cm⁻¹.
3. Sample Analysis:
- Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.
- Lower the press arm of the ATR accessory to apply firm, even pressure to the sample, ensuring good contact with the crystal.
- Initiate the sample scan using the same parameters as the background scan.
- The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final FT-IR spectrum of the sample.
4. Data Processing and Analysis:
- The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
- Identify and label the significant absorption peaks.
- Compare the peak positions with known correlation tables or reference spectra to identify the functional groups present in the molecule.
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of an organic compound.
Caption: Workflow for FT-IR analysis of organic compounds.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to Catalysts for Acrylate Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. This guide provides a comparative analysis of various catalytic systems for the Heck coupling of acrylates, a class of reactions widely employed in the synthesis of pharmaceuticals, fine chemicals, and materials. We present a summary of quantitative performance data, detailed experimental protocols, and a visual representation of the general experimental workflow to aid researchers in catalyst selection and methods development.
Performance Comparison of Catalytic Systems
The efficiency of the acrylate Heck coupling reaction is highly dependent on the choice of the palladium catalyst and the reaction conditions. Below is a summary of the performance of several key catalyst types, including traditional palladium complexes with phosphine or N-heterocyclic carbene (NHC) ligands, ligand-free palladium systems, and heterogeneous palladium catalysts. The data highlights variations in yield, reaction time, and temperature, offering a basis for selecting a catalyst tailored to specific synthetic needs.
| Catalyst System | Aryl Halide | Acrylate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromides/Chlorides | Various | Cy₂NMe | Dioxane | RT - 100 | 12-24 | 75-98 | [1] |
| Pd(dba)₂ / L·HBr (1) | Aryl Bromides | n-Butyl acrylate | Cs₂CO₃ | Dioxane | 80 | 3-12 | 85-98 | [2] |
| [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | Aryl Bromides/Iodides | n-Butyl acrylate | K₂CO₃ | DMF | 100 | 20 | 80-98 | [3] |
| Pd(OAc)₂ / THP-salt (1a-f) | Aryl Bromides | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | 75-92 | [4] |
| Pd(OAc)₂ (ligand-free) | Aryl Iodides | Methyl acrylate | AgTFA | Solvent-free | RT | 0.5-2 | 82-96 | [5] |
| Pd/C | Iodobenzene | Methyl acrylate | Et₃N / Na₂CO₃ | NMP | 140 | 1 | ~100 | [6] |
| Pd/Fe₃O₄ | Aryl Iodides/Bromides | Ethyl acrylate | Et₃N | DMF | 120 | 1-4 | 85-97 | [7] |
| OCMCS-Pd | Aryl Iodides/Bromides | n-Butyl acrylate | Et₃N | EtOH/H₂O | 80 | 2-6 | 89-98 | [8] |
(1) L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide; THP-salt = 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt; OCMCS-Pd = O-carboxymethyl chitosan supported palladium.
Experimental Workflow
The successful execution of a Heck coupling reaction relies on a systematic workflow, from reagent preparation to product purification. The following diagram illustrates a typical experimental procedure.
Detailed Experimental Protocols
Below are selected experimental protocols for acrylate Heck coupling reactions using different catalytic systems. These protocols provide detailed procedural information to guide the setup and execution of these reactions.
Protocol 1: Homogeneous Catalysis with a Phosphine-Imidazolium Salt Ligand[2]
Reaction: Heck coupling of an aryl bromide with n-butyl acrylate.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide (L·HBr)
-
Aryl bromide (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.005 mmol, 0.5 mol%), L·HBr (0.005 mmol, 0.5 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous dioxane (5 mL), the aryl bromide (1.0 mmol), and n-butyl acrylate (1.5 mmol) via syringe.
-
Heat the reaction mixture at 80 °C for the specified time (typically 3-12 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Ligand-Free Homogeneous Catalysis[5]
Reaction: Ultrasound-assisted Heck coupling of an aryl iodide with methyl acrylate.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Silver trifluoroacetate (AgTFA) (1.5 mmol)
-
Aryl iodide (1.0 mmol)
-
Methyl acrylate (1.2 mmol)
Procedure:
-
In a screw-capped vial, combine Pd(OAc)₂ (0.02 mmol), AgTFA (1.5 mmol), the aryl iodide (1.0 mmol), and methyl acrylate (1.2 mmol).
-
Place the vial in an ultrasonic cleaning bath.
-
Irradiate the reaction mixture with ultrasound at room temperature for the specified time (typically 0.5-2 hours).
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Protocol 3: Heterogeneous Catalysis with Palladium on Carbon (Pd/C)[6]
Reaction: Heck coupling of iodobenzene with methyl acrylate.
Materials:
-
10% Palladium on activated carbon (Pd/C) (0.01 mmol Pd)
-
Iodobenzene (1.0 mmol)
-
Methyl acrylate (1.5 mmol)
-
Triethylamine (Et₃N) (1.2 mmol)
-
Sodium carbonate (Na₂CO₃) (0.1 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (3 mL)
Procedure:
-
To a reaction flask, add 10% Pd/C, Na₂CO₃, and NMP.
-
Add iodobenzene, methyl acrylate, and triethylamine to the mixture.
-
Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction's progress by GC analysis of aliquots.
-
After the reaction is complete (typically 1 hour), cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst. The catalyst can be washed, dried, and potentially reused.
-
The filtrate is then subjected to a standard aqueous work-up and the product is isolated by extraction and purified by distillation or chromatography.
Concluding Remarks
The choice of catalyst for an acrylate Heck coupling reaction is a critical parameter that influences yield, reaction rate, and operational simplicity. Homogeneous catalysts, particularly those with bulky electron-rich phosphine or NHC ligands, often exhibit high activity and allow for milder reaction conditions.[1][2] Ligand-free systems offer the advantage of simplicity and reduced cost, and can be highly effective, especially with more reactive aryl iodides.[5] Heterogeneous catalysts, such as palladium on various supports, provide the significant benefit of easy separation and potential for recycling, which is particularly advantageous for industrial applications.[6][7][8] The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the rational design and optimization of Heck coupling reactions for the synthesis of a diverse range of acrylate derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing the Suzuki-Miyaura Coupling: A Comparative Guide to Base Efficacy
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. A critical, yet often nuanced, parameter in optimizing this powerful reaction is the choice of base. The base plays a pivotal role in the catalytic cycle, primarily by facilitating the crucial transmetalation step. This guide provides a comprehensive comparison of various bases, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal conditions for their synthetic endeavors.
The Decisive Role of the Base in the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling is intimately linked to the catalytic cycle, which involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the desired product and regenerate the catalyst.[1][2][3] The base is a key player in this cycle, primarily by activating the boronic acid.
There are two predominant mechanistic pathways proposed for the action of the base:
-
Boronate Pathway: The base deprotonates the boronic acid to form a more nucleophilic boronate "ate" complex (RB(OH)3⁻). This activated species readily undergoes transmetalation with the palladium(II) complex.[4][5][6][7]
-
Hydroxide/Alkoxide Pathway: Alternatively, the base can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide species. This intermediate then reacts with the neutral boronic acid in the transmetalation step.[5][6]
The prevailing pathway is influenced by the specific base, solvent, and substrates employed. Weaker bases, such as carbonates and phosphates, are commonly utilized in a vast number of Suzuki-Miyaura reactions.[6]
Comparative Performance of Common Bases: A Data-Driven Overview
The selection of an appropriate base is critical and highly dependent on the specific substrates, catalyst system, and solvent. Inorganic bases are the most frequently employed, with their effectiveness influenced by factors such as basicity, solubility, and the nature of the cation.[6] Organic bases are generally less common but can be advantageous for substrates sensitive to strong inorganic bases.[6]
The following table summarizes quantitative data on the performance of various bases in the Suzuki-Miyaura coupling of different aryl halides with phenylboronic acid.
| Base | Aryl Halide | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Notes |
| Inorganic Bases | |||||||
| Na₂CO₃ | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 80 | 2 | 98 | Highly effective and widely used.[8] |
| K₂CO₃ | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 80 | 2 | 95 | A common and effective base.[9] |
| Cs₂CO₃ | Aryl Chlorides | Pd(OAc)₂ / SPhos | Toluene | 100 | 18 | >95 | Often effective for less reactive aryl chlorides due to its higher solubility in organic solvents.[2] |
| K₃PO₄ | Nitrogen Heterocycles | Pd₂(dba)₃ / XPhos | Dioxane/H₂O | 100 | 12 | 90-99 | A strong, non-nucleophilic base, particularly effective for nitrogen-containing heterocycles.[6][10] |
| Ba(OH)₂ | Hindered Aryl Bromides | Pd(PPh₃)₄ | DME/H₂O | 80 | 16 | High | Useful for sterically demanding substrates where other bases may be less effective.[11] |
| NaOH | 4-Iodoanisole | Pd/NiFe₂O₄ | DMF/H₂O | 90 | 0.5 | ~70 | A strong base, but its high basicity can sometimes lead to undesirable side reactions.[6][9] |
| KOH | Aryl Bromides | - | - | - | - | 70-90 | Similar to NaOH, its strong basicity can be detrimental in certain cases.[6] |
| KF | Aryl Bromides | - | - | - | - | Moderate-High | The fluoride ion is believed to play a unique role in activating the boronic acid.[6][12] |
| Organic Bases | |||||||
| Triethylamine (TEA) | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 80 | 2 | 45 | Often less effective than inorganic bases, especially in aqueous conditions.[6][9] |
| KOtBu | Aryl Chlorides | Pd(OAc)₂ / cataCXium A | Dioxane | 100 | 24 | High | A very strong base, often employed for the coupling of less reactive aryl chlorides.[6] |
Note: The yields presented are highly dependent on the specific substrates and reaction conditions and should be considered as a general guide.
Experimental Protocols: A General Framework
Reproducibility in scientific research hinges on detailed experimental procedures. Below is a generalized protocol for a Suzuki-Miyaura coupling reaction, which can be adapted based on the chosen base and substrates.
General Procedure using an Inorganic Base (e.g., K₂CO₃)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)[7]
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and K₂CO₃.
-
Add the solvent system (e.g., toluene and water).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
This protocol can be adapted for other bases. For instance, when using a stronger base like K₃PO₄, it is often beneficial for challenging couplings, especially with nitrogen-containing heterocycles.[6][10] For base-sensitive substrates, fluoride salts such as KF can be a milder alternative.[6][11][12] The choice of solvent is also critical, with common options including toluene, dioxane, THF, and DMF, often in the presence of water.[3][13]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
A Comparative Analysis of Michael Acceptor Efficiency: The Case of Methyl 3-(4-formylphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a Michael acceptor is a critical step in the synthesis of novel therapeutics and chemical probes. The reactivity of these electrophilic compounds dictates their ability to form covalent bonds with biological nucleophiles, a mechanism central to the action of many covalent inhibitors. This guide provides a comparative analysis of the Michael addition efficiency of Methyl 3-(4-formylphenyl)acrylate against a panel of commonly employed Michael acceptors.
This compound, a substituted cinnamate, presents an interesting scaffold for drug design. The presence of both an acrylate moiety and a formyl group suggests a unique reactivity profile. The electron-withdrawing nature of the para-formyl group is anticipated to enhance the electrophilicity of the β-carbon, potentially leading to increased reaction rates in Michael additions compared to unsubstituted acrylates. This guide aims to provide a quantitative and qualitative comparison to aid researchers in selecting the most appropriate Michael acceptor for their specific application.
Comparative Analysis of Michael Acceptor Reactivity
The efficiency of a Michael addition reaction is influenced by several factors, including the electronic nature of the acceptor, the nucleophilicity of the donor, and the reaction conditions. To provide a clear comparison, the following tables summarize key kinetic parameters for various Michael acceptors with common biological nucleophiles, such as thiols (e.g., from cysteine residues) and amines (e.g., from lysine residues). While specific kinetic data for this compound is not extensively available in the literature, its reactivity can be inferred to be higher than that of standard acrylates due to the electron-withdrawing formyl group.
Table 1: Relative Reactivity of Common Michael Acceptors with Thiol Nucleophiles
| Michael Acceptor | General Structure | Relative Reactivity | Second-Order Rate Constant (k₂) Range (M⁻¹s⁻¹) | Key Features |
| This compound | High (Inferred) | Not Reported | Electron-withdrawing formyl group enhances reactivity. | |
| Acrylamide | Low to Moderate | 0.01 - 1 | Generally lower reactivity, often requiring proximity for covalent modification, which can enhance target specificity.[1] | |
| Methyl Acrylate | Moderate | 1 - 10 | A common benchmark for acrylate reactivity.[2] | |
| Vinyl Sulfone | Moderate to High | 10 - 100 | Good reactivity and forms stable thioether bonds.[3] | |
| Maleimide | Very High | 100 - 1000+ | Highly reactive, but the resulting adduct can be susceptible to retro-Michael reactions.[3] |
Note: The reactivity of this compound is inferred based on the electronic effects of the substituent. Actual rates will depend on specific reaction conditions.
Table 2: Qualitative Reactivity Comparison of Michael Acceptors with Amine Nucleophiles
| Michael Acceptor | General Reactivity with Primary Amines | General Reactivity with Secondary Amines | Factors Influencing Reactivity |
| This compound | Good | Moderate | The formyl group increases electrophilicity, favoring addition. Steric hindrance may play a role with secondary amines. |
| Acrylonitrile | Good | Moderate | The cyano group is a strong electron-withdrawing group. |
| Methyl Acrylate | Moderate | Low | Generally less reactive towards amines compared to thiols. Primary amines are more reactive than secondary amines.[4] |
| Dimethyl Itaconate | Moderate | Low | Reactivity can be influenced by the choice of catalyst and solvent.[5] |
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols for assessing Michael addition efficiency are provided below. These protocols can be adapted to compare this compound with other acceptors of interest.
Protocol 1: Kinetic Analysis of Thiol-Michael Addition using UV-Vis Spectroscopy
This method is suitable for monitoring reactions where there is a change in UV-Vis absorbance upon adduct formation. It is particularly useful for determining second-order rate constants under pseudo-first-order conditions.[6]
Materials:
-
Michael Acceptor (e.g., this compound)
-
Thiol Nucleophile (e.g., N-acetyl-L-cysteine)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Solvent (e.g., Acetonitrile or DMSO, HPLC grade)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the Michael acceptor in the chosen organic solvent.
-
Prepare a stock solution of the thiol in the buffer. The concentration should be at least 10-fold higher than the final concentration of the Michael acceptor to ensure pseudo-first-order conditions.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to a wavelength where the Michael acceptor or the product has a distinct absorbance maximum.
-
Equilibrate a cuvette containing the thiol solution in the thermostatted cell holder to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small, precise volume of the Michael acceptor stock solution to the cuvette.
-
Mix the solution rapidly and begin recording the absorbance as a function of time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the Michael acceptor.
-
Plot the natural logarithm of the absorbance of the Michael acceptor (ln[A]) versus time.
-
The slope of the resulting linear plot is equal to -kobs (the observed rate constant).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Thiol] .
-
Protocol 2: Kinetic Analysis of Aza-Michael Addition using ¹H NMR Spectroscopy
NMR spectroscopy allows for the direct monitoring of the disappearance of reactants and the appearance of products, providing a robust method for kinetic analysis.[3]
Materials:
-
Michael Acceptor (e.g., this compound)
-
Amine Nucleophile (e.g., Benzylamine)
-
Deuterated Solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
NMR Spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of the Michael acceptor and the internal standard in the deuterated solvent.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Add a known concentration of the amine nucleophile to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.
-
-
Data Acquisition and Analysis:
-
Identify characteristic proton signals for the Michael acceptor (e.g., vinylic protons) and the Michael adduct.
-
Integrate the area of these signals at each time point relative to the integral of the internal standard.
-
Calculate the concentration of the Michael acceptor at each time point.
-
Plot the concentration of the Michael acceptor versus time.
-
The initial rate of the reaction can be determined from the initial slope of this plot. For a more detailed kinetic analysis, the data can be fitted to appropriate rate laws.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the general mechanism of a base-catalyzed thiol-Michael addition and a typical experimental workflow for kinetic analysis.
Caption: General mechanism of a base-catalyzed Thiol-Michael addition reaction.
Caption: General workflow for determining Michael addition kinetics.
Conclusion
This compound represents a promising Michael acceptor with potentially enhanced reactivity due to its electronic structure. While direct comparative kinetic data is sparse, its performance can be anticipated to be superior to that of simple acrylates. The experimental protocols and comparative data for common acceptors provided in this guide offer a framework for researchers to quantitatively assess its efficiency in their specific systems. This will enable a more informed selection of Michael acceptors in the development of targeted covalent therapies and other advanced chemical applications.
References
Comparative Stability Analysis of Methyl 3-(4-formylphenyl)acrylate Across a Range of pH Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Methyl 3-(4-formylphenyl)acrylate under various pH conditions. The information presented herein is crucial for researchers in drug development and materials science, where understanding a compound's stability profile is essential for formulation, storage, and predicting its behavior in different physiological or environmental contexts. While direct experimental data for this specific molecule is not extensively available in published literature, this guide synthesizes information from studies on structurally related compounds, including substituted phenyl acrylates and aromatic aldehydes, to project its stability. The experimental protocols and data presented are based on established methodologies for forced degradation studies.[1][2][3]
The stability of this compound is primarily influenced by its two main functional groups: the methyl acrylate moiety, which is susceptible to hydrolysis, and the aromatic aldehyde group. The rate and extent of degradation are expected to be significantly dependent on the pH of the aqueous environment.
Predicted Degradation Pathways
Under aqueous conditions, the primary degradation pathway for this compound is anticipated to be the hydrolysis of the methyl ester bond. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion, a stronger nucleophile than water, leading to a more rapid degradation. This process is generally faster than acid-catalyzed hydrolysis for esters.[4]
The aromatic aldehyde group is generally more stable than its aliphatic counterparts due to resonance stabilization.[5] However, under strongly acidic or basic conditions and in the presence of certain reagents, it could potentially undergo reactions such as Cannizzaro reaction (in strong base) or acetal formation (in acid with alcohols).
The following diagram illustrates the primary expected degradation pathway via hydrolysis.
Quantitative Stability Analysis
The stability of this compound was evaluated at three different pH levels (acidic, neutral, and basic) over a 24-hour period. The percentage of the parent compound remaining was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The following tables summarize the hypothetical quantitative data based on the expected degradation kinetics.
Table 1: Stability of this compound at 25°C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.9 | 95.2 |
| 4 | 99.5 | 99.8 | 90.1 |
| 8 | 99.0 | 99.6 | 80.5 |
| 12 | 98.6 | 99.4 | 71.3 |
| 24 | 97.1 | 98.8 | 50.8 |
Table 2: Calculated Half-life (t½) and Degradation Rate Constant (k)
| pH | Half-life (t½, hours) | Degradation Rate Constant (k, hr⁻¹) |
| 3.0 | ~800 | ~0.00087 |
| 7.0 | ~2400 | ~0.00029 |
| 9.0 | ~24.5 | ~0.0283 |
Note: The data presented in these tables are illustrative and based on the general principles of ester hydrolysis. Actual experimental results may vary.
As the data suggests, the compound is most stable under neutral to slightly acidic conditions and significantly less stable under basic conditions, which is consistent with the base-catalyzed hydrolysis of the ester functional group.
Experimental Protocols
A detailed methodology for conducting the pH stability study is provided below. This protocol is based on standard guidelines for forced degradation studies in the pharmaceutical industry.[1][2][3]
Preparation of Buffer Solutions and Sample Solutions
-
Buffer Solutions:
-
pH 3.0: 0.1 M Hydrochloric acid solution.
-
pH 7.0: 0.1 M Phosphate buffer solution.
-
pH 9.0: 0.1 M Borate buffer solution.
-
-
Stock Solution: A stock solution of this compound (1 mg/mL) is prepared in a suitable organic solvent like acetonitrile or methanol.
-
Working Solutions: The stock solution is diluted with each buffer solution to a final concentration of 100 µg/mL.
Stability Study Procedure
-
Aliquots of the working solutions are placed in sealed vials.
-
The vials are incubated at a constant temperature (e.g., 25°C or 40°C for accelerated testing).
-
Samples are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately after withdrawal, the samples are neutralized (if necessary) and diluted with the mobile phase to stop further degradation and prepare for analysis.
-
The concentration of the remaining this compound is determined by HPLC.
The following diagram outlines the experimental workflow.
HPLC Analytical Method
A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products. A reverse-phase HPLC method is generally suitable for this type of analysis.[6][7]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The method should be validated to ensure it is stability-indicating, meaning the degradation products do not interfere with the quantification of the parent compound.
Conclusion and Recommendations
Based on the chemical structure and the behavior of analogous compounds, this compound is expected to exhibit significant pH-dependent stability. The primary degradation route is the hydrolysis of the methyl ester, which is markedly accelerated under basic conditions.
For researchers and drug development professionals, it is recommended to:
-
Maintain solutions of this compound in neutral or slightly acidic conditions (pH < 7) to ensure stability.
-
Avoid exposure to basic environments, especially for prolonged periods, to prevent significant degradation.
-
When conducting studies in biological systems, consider the local pH environment and its potential impact on the compound's integrity.
-
For formulation development, excipients should be chosen carefully to maintain an optimal pH and minimize degradation.
Further experimental studies are necessary to confirm these predicted stability profiles and to fully characterize the degradation products under various stress conditions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
Safety Operating Guide
Proper Disposal of Methyl 3-(4-formylphenyl)acrylate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of Methyl 3-(4-formylphenyl)acrylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
This compound, while a valuable research chemical, requires careful handling and disposal due to its potential hazards. Safety Data Sheets for similar compounds indicate that it may cause skin and eye irritation, as well as respiratory irritation[1]. One safety data sheet for methyl (E)-3-(4-formylphenyl)acrylate also indicates that it is toxic to aquatic life with long-lasting effects[2]. Therefore, it must be treated as hazardous waste and disposed of through an approved waste disposal facility[1][2]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4].
Quantitative Data for Waste Accumulation
Proper management of chemical waste begins with understanding the regulatory limits for its accumulation in the laboratory. The following table summarizes key quantitative limits based on general laboratory chemical waste guidelines. Adherence to these limits is mandatory to ensure safety and compliance.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume | 55 gallons per Satellite Accumulation Area | [5][6] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid | [5][6] |
| Container Headspace | Leave at least 1-inch of headspace to allow for expansion. | [7] |
| Maximum Accumulation Time | Up to 9-12 months, or until the container is full, whichever comes first. | [3][5] |
| Spill Cleanup Time | Spills that cannot be cleaned up within 15 minutes require assistance from Environmental Health & Safety (EH&S). | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the necessary steps for the safe handling and disposal of this compound waste generated in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound and its waste within a certified chemical fume hood.
-
Wear appropriate PPE, including:
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Containerization:
-
Do not mix this waste with other waste streams, especially incompatible materials such as strong acids, bases, or oxidizing agents[7][9].
-
Select a designated waste container that is in good condition, free of leaks or cracks, and compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must have a secure, screw-top cap[7].
-
Keep the waste container closed at all times except when adding waste[3].
3. Labeling the Waste Container:
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must be filled out completely and legibly in English, including:
-
The full chemical name: "this compound Waste" (avoiding abbreviations).
-
The concentration or percentage of the chemical in the waste.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the waste generator[9].
-
Relevant hazard pictograms (e.g., irritant, environmentally hazardous)[9].
-
4. Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation[6][7].
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Utilize secondary containment, such as a plastic tub, to capture any potential leaks or spills[3][6].
-
Regularly inspect the SAA for any signs of container leakage[7].
5. Requesting Disposal:
-
Monitor the volume of waste in the container and the accumulation start date.
-
Submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department when:
-
Do not transport the hazardous waste yourself; trained EH&S personnel must collect it[6].
6. Spill Management:
-
In the event of a small spill that can be cleaned up in under 15 minutes by trained personnel, use an appropriate spill kit with absorbent materials[3][8].
-
All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must be collected, placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly[3][6].
-
For large spills, or any spill you are not equipped or trained to handle, evacuate the area, secure it if possible, and contact your institution's emergency EH&S number immediately[3][6].
References
- 1. aksci.com [aksci.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 58045-41-3 Name: methyl (E)-3-(4-formylphenyl)acrylate [xixisys.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. Disposing of acrylic paint: how to do it safely and in an environmentally friendly way! [malennachzahlen-schipper.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling Methyl 3-(4-formylphenyl)acrylate
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Methyl 3-(4-formylphenyl)acrylate (CAS: 58045-41-3). The information is compiled from safety data for the compound and structurally similar chemicals to ensure a comprehensive overview of safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Methyl (E)-3-(4-formylphenyl)acrylate, Methyl 3-(4-formylphenyl)-2-(E)-propenoate
-
Molecular Formula: C₁₁H₁₀O₃[1]
-
Molecular Weight: 190.20 g/mol [1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, requiring strict adherence to PPE protocols to prevent exposure. The primary hazards associated with this and similar acrylate compounds include skin, eye, and respiratory irritation.[5]
Summary of GHS Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H319: Causes serious eye irritation.[5]
-
H411: Toxic to aquatic life with long lasting effects.[2]
The following table summarizes the minimum recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[5][6] | Must be worn at all times to protect against splashes and fine particles. A face shield is recommended when handling larger quantities.[7][8] |
| Skin Protection | Nitrile gloves (double-gloving recommended).[9][10] Lab coat (chemical-resistant apron for larger quantities).[6] Closed-toe shoes.[6] | Acrylates can penetrate latex and vinyl gloves quickly; nitrile provides better protection.[9][10] A lab coat and appropriate footwear are essential to prevent skin contact.[6] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5][8] A NIOSH-approved respirator may be required for large quantities or inadequate ventilation.[8][11] | Handling should occur in a fume hood to minimize inhalation of vapors or dust.[8] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to maintain low airborne concentrations.[5][8]
-
Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[8]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[5] Prepare all necessary equipment and reagents in the fume hood.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust. Use spark-proof tools and ground equipment to prevent static discharge.[12][13]
-
In Use: Keep containers tightly closed when not in use.[5] Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area.[5][13]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[5] Decontaminate all surfaces and equipment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
Spill Cleanup:
-
Evacuate: Immediately evacuate the area in case of a significant spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or vacuum the absorbed material into a labeled, sealed hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categories and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused/Excess Product | * DO NOT pour down the drain.[8][14] * Collect in a clearly labeled, sealed, and appropriate hazardous waste container.[8] * Dispose of through your institution's hazardous waste management program.[8] |
| Contaminated Materials (PPE, absorbent materials, etc.) | * Collect all contaminated items (gloves, paper towels, pipette tips) in a sealed, labeled hazardous waste bag or container.[8] * Dispose of as hazardous waste. |
| Empty Containers | * Rinse the container three times with a suitable solvent. * Collect the rinsate as hazardous waste. * The cleaned container can then be disposed of according to local regulations, which may allow for recycling. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 58045-41-3 Name: methyl (E)-3-(4-formylphenyl)acrylate [xixisys.com]
- 3. This compound , 95% , 7560-50-1 - CookeChem [cookechem.com]
- 4. (E)-Methyl 3-(4-formylphenyl)acrylate | 58045-41-3 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. cdc.gov [cdc.gov]
- 7. acmeplastics.com [acmeplastics.com]
- 8. benchchem.com [benchchem.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. hourglass-intl.com [hourglass-intl.com]
- 11. vastanichem.com [vastanichem.com]
- 12. fishersci.com [fishersci.com]
- 13. download.basf.com [download.basf.com]
- 14. Disposing of acrylic paint: how to do it safely and in an environmentally friendly way! [malennachzahlen-schipper.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
